SL 0101-1
Description
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Properties
Molecular Formula |
C25H24O12 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
[(2S,4S,6S)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3/t10-,20?,21?,24-,25-/m0/s1 |
InChI Key |
SXOZSDJHGMAEGZ-MHRIFVHOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SL 0101-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL 0101-1 is a pioneering small molecule inhibitor that has been instrumental in elucidating the cellular functions of the p90 Ribosomal S6 Kinase (RSK) family. A naturally derived kaempferol (B1673270) glycoside, this compound exhibits potent and selective inhibition of RSK1 and RSK2, making it a valuable tool for cancer research and drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective Inhibition of RSK
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, with a pronounced selectivity for the RSK1 and RSK2 isoforms.[1][2] The primary mechanism of action involves the binding of this compound to the N-terminal kinase domain (NTKD) of RSK, thereby preventing the phosphorylation of its downstream substrates.[3] This inhibition disrupts the signaling cascade downstream of the Ras/Raf/MEK/ERK pathway, impacting cellular processes such as proliferation and cell cycle progression.
A key downstream effector of RSK that is impacted by this compound is Cyclin D1. Inhibition of RSK by this compound leads to a reduction in Cyclin D1 protein levels.[4] This, in turn, induces a cell cycle arrest at the G1 phase, thereby inhibiting the proliferation of cancer cells, such as the human breast cancer cell line MCF-7.[1][2] Furthermore, treatment with this compound has been shown to increase the phosphorylation of eukaryotic elongation factor 2 (eEF2), which is consistent with the inhibition of RSK, as RSK is known to phosphorylate and inactivate eEF2 kinase.[5]
Notably, this compound does not inhibit the activity of several upstream kinases in the MAPK pathway, including MEK, Raf, and PKC, nor does it affect the activation of ERK.[6][7] This selectivity makes it a precise tool for studying the specific roles of RSK in cellular signaling.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against RSK Isoforms
| Target | Assay Type | IC50 | Ki | Reference(s) |
| RSK1 | In vitro kinase | ~23% activity remaining at 10 µM | 1 µM | [8] |
| RSK2 | In vitro kinase | 89 nM | 1 µM | [1][9] |
Table 2: Selectivity Profile of this compound against a Panel of Kinases
Data represents the percentage of kinase activity remaining in the presence of 10 µM this compound.
| Kinase | % Activity Remaining | Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| RSK1 | 23 | ERK1 | 98 | PAK5 | 85 |
| RSK2 | 30 | ERK2 | 98 | PAK6 | 126 |
| Aurora B | 45 | JNK1 | 94 | PIM1 | 71 |
| Aurora C | 76 | JNK2 | 94 | PIM2 | 95 |
| PIM3 | 49 | JNK3 | 97 | PKA | 92 |
| AMPK | 88 | MKK1 | 88 | PKB alpha | 88 |
| BRSK2 | 80 | MNK1 | 82 | PKB beta | 98 |
| CAMK1 | 105 | MNK2 | 96 | PKC alpha | 90 |
| CAMKK alpha | 116 | MSK1 | 101 | PKC zeta | 81 |
| CAMKK beta | 107 | MST2 | 98 | PLK1 | 111 |
| CDK2-Cyclin A | 106 | NEK2a | 101 | PRAK | 82 |
| CHK1 | 82 | NEK6 | 108 | PRK2 | 106 |
| CHK2 | 98 | NEK7 | 104 | ROCK 2 | 109 |
| CK1 delta | 87 | p38 alpha MAPK | 94 | S6K1 | 103 |
| CK2 | 101 | p38 beta MAPK | 98 | SGK1 | 109 |
| CSK | 105 | p38 gamma MAPK | 103 | SmMLCK | 109 |
| DYRK1A | 79 | p38 delta MAPK | 88 | Src | 104 |
| DYRK2 | 89 | PAK4 | 95 | SRPK1 | 95 |
| DYRK3 | 84 | ||||
| EF2K | 85 |
Data sourced from the International Centre for Kinase Profiling.[8]
Signaling Pathway
The following diagram illustrates the established signaling pathway upstream and downstream of RSK, and the point of inhibition by this compound.
Experimental Protocols
In Vitro RSK2 Kinase Assay
This protocol is adapted from a method used to assess the enzymatic activity of activated RSK2 and the inhibitory effect of this compound.[10]
Materials:
-
Recombinant activated RSK2 enzyme
-
S6 peptide (substrate)
-
ATP
-
Kinase buffer (40 mM Tris, 20 mM MgCl2)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white, flat-bottom plates
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of a solution containing activated RSK2 and S6 peptide (0.2 mg/mL) in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 10-100 µM) to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. Typical final concentrations range from 1 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature for 2-4 hours in the dark, with occasional shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) or DMSO vehicle control and incubate for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells twice with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a kinase inhibitor like this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of RSK1 and RSK2. Its ability to potently inhibit these kinases and consequently arrest the cell cycle in cancer cells has made it an invaluable research tool. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of RSK signaling in health and disease. Future investigations employing unbiased approaches such as phosphoproteomics will undoubtedly provide an even more comprehensive understanding of the downstream consequences of RSK inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: SL0101 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. protocols.io [protocols.io]
- 5. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor | SL0101-1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of SL0101-1 in Modulating the RSK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases represents a critical node in cellular signaling, acting as a downstream effector of the mitogen-activated protein kinase (MAPK) pathway. Its aberrant activation is implicated in various pathologies, particularly in cancer cell proliferation and survival. SL0101-1, a selective inhibitor of RSK, has emerged as a pivotal chemical tool for elucidating the nuanced roles of this pathway. This technical guide provides a comprehensive overview of the RSK signaling cascade, the mechanism of inhibition by SL0101-1, detailed experimental protocols for its characterization, and a summary of its quantitative effects.
The RSK Signaling Pathway and SL0101-1 Inhibition
The RSK family comprises four isoforms (RSK1-4) that are key downstream effectors of the Ras-ERK1/2 signaling cascade. Activation of this pathway, typically initiated by growth factors or mitogens, leads to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK.
SL0101-1 is a cell-permeable and selective inhibitor of the p90 ribosomal S6 kinase (RSK).[1] It specifically targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2, acting as a reversible, ATP-competitive inhibitor.[1][2] This inhibition prevents the phosphorylation of downstream RSK substrates, thereby blocking the propagation of signals that regulate cell growth, proliferation, and survival. Notably, SL0101-1 does not affect upstream kinases such as MEK, Raf, or PKC.[3]
The following diagram illustrates the canonical RSK signaling pathway and the point of intervention by SL0101-1.
Quantitative Data on SL0101-1 Activity
The inhibitory potency of SL0101-1 has been quantified in various assays, primarily through the determination of the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Assay/Context | Reference |
| IC50 | 89 nM | In vitro kinase assay against RSK2.[1][3] | [1][3] |
| Ki | ~1 µM | Inhibitory constant for RSK2.[1][4] | [1][4] |
| IC50 | 45.6 µM | Inhibition of cell proliferation in MCF-7 human breast cancer cells.[1] | [1] |
| IC50 | 15 µM | Inhibition of cell proliferation in HCC70 cells.[1] | [1] |
| EC50 | 50 µM | Effective concentration in intact cells.[5] | [5] |
Experimental Protocols
In Vitro RSK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of SL0101-1 on the enzymatic activity of RSK2.
Materials:
-
Recombinant active RSK2 enzyme
-
RSK-specific peptide substrate (e.g., S6 peptide)
-
SL0101-1
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant RSK2 enzyme, and the peptide substrate.
-
Add varying concentrations of SL0101-1 (or vehicle control, typically DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. For an IC50 determination, the ATP concentration is typically kept at or near the Km value.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Stop the reaction.
-
Quantify the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the SL0101-1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MCF-7 Cells)
This assay assesses the effect of SL0101-1 on the proliferation of the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Growth medium (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin)
-
SL0101-1
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of approximately 1.5 x 10⁴ cells/ml in 100 µL of growth medium per well.[6]
-
Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
The following day, treat the cells with a serial dilution of SL0101-1. A vehicle control (DMSO) should be included.
-
Incubate the cells for 72 hours.[6]
-
After the incubation period, assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. This involves adding the reagent to each well, incubating for a short period to stabilize the luminescent signal, and then measuring the luminescence with a plate reader.
-
The luminescent signal is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the SL0101-1 concentration to determine the IC50 for cell proliferation.
Western Blot Analysis of RSK Substrate Phosphorylation
This method is used to detect changes in the phosphorylation status of downstream targets of RSK following treatment with SL0101-1.
Materials:
-
Cells of interest (e.g., MCF-7)
-
SL0101-1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-RSK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency and treat with SL0101-1 at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-YB-1) overnight at 4°C. The antibody dilution should be optimized as per the manufacturer's recommendation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total YB-1) or a housekeeping protein (e.g., anti-actin).
The following diagram outlines the general workflow for these key experiments.
Off-Target Considerations
While SL0101-1 is a selective inhibitor of RSK1/2, it is important for researchers to be aware of potential off-target effects. Some studies have reported that SL0101 can influence mTORC1 signaling in an RSK-independent manner.[7] Specifically, SL0101 has been shown to inhibit mTORC1-p70S6K signaling.[7] Therefore, when interpreting data from experiments using SL0101-1, it is crucial to consider these potential off-target activities and, where possible, to corroborate findings using complementary approaches such as siRNA-mediated knockdown of RSK.
Conclusion
SL0101-1 is an invaluable tool for investigating the physiological and pathophysiological roles of the RSK signaling pathway. Its selectivity for RSK1/2 allows for the targeted interrogation of this pathway's contribution to cellular processes, particularly in the context of cancer. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to effectively utilize SL0101-1 in their studies and to further unravel the complexities of RSK signaling. Careful consideration of its known off-target effects will ensure the rigorous interpretation of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of SL 0101-1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL 0101-1 is a naturally derived, cell-permeable small molecule that has been identified as a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. As a downstream effector of the Ras/MAPK signaling cascade, RSK is frequently implicated in the regulation of cell proliferation, survival, and motility, and its dysregulation is associated with numerous cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, its specific effects on cancer cells, quantitative efficacy data, detailed experimental protocols for its characterization, and its role as a critical research tool in oncology.
Introduction to this compound
This compound is a kaempferol (B1673270) glycoside originally isolated from the tropical plant Forsteronia refracta.[1][2][3] Structurally, it is a flavonoid glycoside that acts as a selective, reversible, and ATP-competitive inhibitor of RSK.[1] Its specificity is a key attribute, as it does not significantly inhibit upstream kinases in the MAPK pathway, such as MEK, Raf, or EGFR, nor other closely related kinases like PKC.[2][4][5][6] This selectivity makes this compound an invaluable tool for dissecting the specific roles of RSK in cellular processes, particularly in the context of cancer biology.
The primary targets of this compound are the RSK1 and RSK2 isoforms.[1] Research has demonstrated that certain cancer cells exhibit a dependency or "addiction" to RSK signaling for their proliferation, a vulnerability not observed in their normal, non-transformed counterparts.[3][7] This differential effect positions RSK as a promising therapeutic target and this compound as a lead compound for the development of novel anti-cancer agents.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting the N-terminal kinase domain (NTKD) of RSK. It competes with ATP for binding in this domain, thereby preventing the autophosphorylation and activation of the kinase.[3] The specificity of this compound for RSK is largely determined by a unique ATP-interacting sequence within the RSK NTKD.[3]
RSK is a critical downstream component of the MAPK/ERK signaling pathway, which is activated by a wide range of growth factors and mitogens. Upon activation, ERK1/2 phosphorylates and activates RSK, which then translocates to various cellular compartments to phosphorylate a host of substrates involved in cell growth and proliferation. By inhibiting RSK, this compound effectively decouples the upstream MAPK signaling from downstream proliferative responses.
Figure 1: MAPK/ERK/RSK Signaling Pathway Inhibition by this compound.
Effects on Cancer Cells
The primary functional consequence of RSK inhibition by this compound in susceptible cancer cells is the suppression of proliferation.[3]
-
Cell Cycle Arrest: this compound induces a cell cycle block in the G1 phase in human breast cancer cell lines, such as MCF-7.[1][2][3] This arrest is a direct result of inhibiting RSK-mediated signaling pathways that promote the expression of key G1/S transition proteins, including Cyclin D1.[7]
-
Differential Sensitivity: A remarkable feature of this compound is its selective anti-proliferative activity against transformed cells. For instance, it inhibits the growth of MCF-7 breast cancer cells but has no effect on the proliferation of the non-tumorigenic breast epithelial cell line MCF-10A, despite effectively inhibiting RSK in both cell types.[3][4][8] This suggests that certain cancers become dependent on elevated RSK activity for their continued growth, a phenomenon known as non-oncogene addiction.
-
Overexpression in Tumors: The relevance of RSK as a target is underscored by clinical data showing that RSK is overexpressed in a significant portion of human breast cancers (approximately 50%).[3]
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified in various assays.
| Parameter | Target | Value | Reference(s) |
| IC₅₀ | RSK2 | 89 nM | [1][2][4][6][9][10][11] |
| Kᵢ | RSK1/2 | 1 µM | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Assay | Cell Line | Effective Concentration | Effect | Reference(s) |
| Proliferation Inhibition | MCF-7 (Breast Cancer) | 100 µM | G1 Phase Cell Cycle Arrest | [2] |
| Proliferation Inhibition | Angiotensin II-stimulated cells | 30 µM | Attenuation of proliferation | [2] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's function. Below are representative protocols for key experiments.
Cell Proliferation Assay (MCF-7 vs. MCF-10A)
This assay is used to determine the effect of this compound on cell viability and to confirm its selective action on cancer cells.
-
Cell Culture: Culture MCF-7 and MCF-10A cells in their respective recommended media (e.g., EMEM for MCF-7, DMEM/F12 for MCF-10A) supplemented with serum and antibiotics, in a 37°C, 5% CO₂ incubator.
-
Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of media into a 96-well plate. Allow cells to attach for 24 hours.
-
Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification: Assess cell viability using a metabolic assay such as MTT or a reagent like Cell Counting Kit-8 (CCK-8). Add the reagent according to the manufacturer's instructions, incubate for 1-4 hours, and measure the absorbance on a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of proliferation inhibition. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).
Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following treatment.
-
Cell Culture and Treatment: Seed 1x10⁶ MCF-7 cells in 100 mm dishes. Allow them to attach, then treat with an effective concentration of this compound (e.g., 100 µM) or vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 2x10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal (typically >600 nm). Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for Cyclin D1 Expression
This method is used to verify the downstream effects of RSK inhibition on a key cell cycle regulator.
-
Protein Extraction: Treat MCF-7 cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative change in Cyclin D1 expression.
Experimental Workflow Visualization
The characterization of a specific kinase inhibitor like this compound follows a logical progression from biochemical validation to cellular mechanism of action studies.
Figure 2: Standard workflow for characterizing a selective RSK inhibitor.
Limitations and Future Directions
While this compound is an excellent research tool, its therapeutic potential is limited by its poor in vivo stability. The acetyl groups on the rhamnose moiety, which are critical for high-affinity binding and selectivity, are susceptible to hydrolysis by ubiquitous intracellular esterases.[7][12] This metabolic instability leads to the formation of a less potent inhibitor, compromising its efficacy in a biological system over time.
To overcome this, research efforts have focused on developing analogues of this compound with improved stability, for example, by replacing the labile acetyl groups with more robust chemical moieties like ethyl ethers.[7] These second-generation inhibitors aim to retain the high specificity of the parent compound while enhancing the pharmacokinetic properties required for potential clinical development.
Conclusion
This compound is the first-identified specific inhibitor of p90 ribosomal S6 kinase, revealing an unexpected and critical role for RSK in the proliferation of cancer cells. Its ability to selectively induce G1 cell cycle arrest in cancer cells like MCF-7, while sparing non-transformed cells, highlights RSK as a validated and promising target for oncology drug development. Although limited by its metabolic instability, this compound remains an indispensable chemical probe for elucidating the complex functions of the RSK signaling pathway and serves as a foundational pharmacophore for the design of next-generation RSK-targeted therapeutics.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. mblbio.com [mblbio.com]
- 3. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Flow Cytometry Protocol [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. rndsystems.com [rndsystems.com]
The RSK Inhibitor SL 0101-1: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL 0101-1, a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, with a particular focus on its action in human breast cancer cells. Summarized quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
The p90 ribosomal S6 kinases (RSK) are a family of kinases that act as downstream effectors of the Ras-MAPK signaling pathway, playing a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the RSK signaling cascade has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3]
This compound is a kaempferol (B1673270) glycoside, originally isolated from the tropical plant F. refracta, and has been identified as a cell-permeable, reversible, and ATP-competitive inhibitor of RSK, with a notable selectivity for RSK2 (IC₅₀ = 89 nM).[4][5] This compound has been shown to inhibit the proliferation of cancer cells, most notably the MCF-7 human breast cancer cell line, by inducing a cell cycle block.[6][7] This guide will delve into the specifics of this cell cycle arrest, providing the necessary data and protocols for its study.
Mechanism of Action: RSK Inhibition and Cell Cycle Control
This compound exerts its effect by selectively inhibiting the kinase activity of RSK. The RSK signaling pathway is a critical regulator of the G1/S transition of the cell cycle. One of the key mechanisms by which RSK promotes cell cycle progression is through the regulation of the cyclin-dependent kinase inhibitor p27Kip1. RSK can phosphorylate and downregulate p27Kip1, a protein that, in its active state, binds to and inhibits the activity of cyclin E-CDK2 complexes.[8][9] The inhibition of cyclin E-CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb) and subsequent E2F-mediated transcription of genes required for S-phase entry.[10]
By inhibiting RSK, this compound is hypothesized to prevent the downregulation of p27Kip1, leading to its accumulation and subsequent inhibition of CDK2, thereby causing an arrest in the G1 phase of the cell cycle.[8]
Signaling Pathway Diagram
Caption: Mechanism of this compound induced G1 cell cycle arrest.
Quantitative Effect of this compound on Cell Cycle Progression in MCF-7 Cells
Treatment of MCF-7 human breast cancer cells with this compound results in a dose-dependent inhibition of proliferation and a significant arrest of cells in the G1 phase of the cell cycle.[6][7] The following table summarizes the expected quantitative data on cell cycle phase distribution following treatment.
| Treatment Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Vehicle Control (DMSO) | 55 ± 4 | 35 ± 3 | 10 ± 2 | Fictional, based on typical MCF-7 distribution |
| This compound (10 µM, 48h) | 68 ± 5 | 22 ± 4 | 10 ± 2 | Fictional, based on published effects |
| This compound (50 µM, 48h) | 75 ± 6 | 15 ± 3 | 10 ± 2 | Fictional, based on published effects |
| This compound (100 µM, 48h) | 82 ± 5 | 10 ± 3 | 8 ± 2 | Fictional, based on published effects |
Note: The data presented in this table is illustrative and synthesized from qualitative descriptions in the literature. Actual percentages may vary based on experimental conditions.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To culture MCF-7 cells and treat them with this compound for subsequent cell cycle analysis.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO) as vehicle control
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all treatments (including vehicle control) is less than 0.1%.
-
Remove the existing medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Experimental Workflow Diagram
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
Conclusion
This compound is a potent and selective inhibitor of RSK that effectively induces a G1 cell cycle arrest in MCF-7 breast cancer cells. This activity is attributed to its ability to interfere with the RSK-mediated regulation of key cell cycle proteins such as p27Kip1. The data and protocols provided in this technical guide offer a framework for researchers to investigate the anti-proliferative effects of this compound and to further explore the role of RSK signaling in cancer. The continued study of compounds like this compound is crucial for the development of novel targeted therapies for breast cancer and other malignancies driven by the Ras-MAPK pathway.
References
- 1. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Converse Smith-Martin cell cycle kinetics by transformed B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Investigating RSK1/2 Function with SL0101-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras/MAPK signaling pathway.[1][2] Dysregulation of RSK signaling, particularly isoforms RSK1 and RSK2, has been implicated in various cancers, making them attractive targets for therapeutic intervention.[1][2][3] SL0101-1, a flavonoid glycoside isolated from Forsteronia refracta, is a potent and specific inhibitor of the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[4][5][6] This technical guide provides an in-depth overview of the function of RSK1/2, the mechanism of inhibition by SL0101-1, and detailed experimental protocols for investigating their interaction. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of RSK signaling and the development of novel kinase inhibitors.
Introduction to RSK1/2 and the Inhibitor SL0101-1
The RSK family consists of four isoforms (RSK1-4) that are activated downstream of the Ras-mitogen-activated protein kinase (MAPK) cascade.[1][2] Extracellular signals, such as growth factors, lead to the activation of ERK1/2, which in turn phosphorylates and activates RSK.[1] Activated RSK translocates to both the cytoplasm and the nucleus, where it phosphorylates a diverse array of substrates involved in cell proliferation, survival, and motility.[1][2] Notably, RSK1 and RSK2 have been shown to be overexpressed in several human cancers, correlating with poor prognosis and metastasis.[3]
SL0101-1 is a natural product that has been identified as a highly specific inhibitor of RSK1 and RSK2.[4][5][6] It allosterically binds to the N-terminal kinase domain of RSK1/2, competing with ATP and thereby preventing the phosphorylation of downstream substrates.[7] The specificity of SL0101-1 for RSK1/2 over other closely related kinases, such as MSK1 and p70S6K, makes it an invaluable tool for dissecting the specific roles of RSK1/2 in cellular processes.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of SL0101-1 against RSK1 and RSK2, as well as its effects on cancer cell lines.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | IC50 (in cells) | Reference |
| SL0101-1 | RSK2 | 89 nM | MCF-7 (Breast Cancer) | ~50 µM | [8][9] |
| SL0101-1 | RSK1/2 | Not specified | Prostate Cancer Cells | Not specified | [4] |
| SL0101-1 Analogue (C5″ n-propyl) | RSK2 | 183 nM | MCF-7 (Breast Cancer) | 8 µM | [5] |
| Kaempferol | RSK | 15 µM | Not applicable | Not applicable |
Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway leading to the activation of RSK1/2 and the subsequent phosphorylation of downstream targets. SL0101-1 acts by directly inhibiting the kinase activity of RSK1/2.
Caption: The MAPK/ERK signaling cascade leading to RSK1/2 activation.
Experimental Protocols
This section provides detailed protocols for key experiments used to investigate the function of RSK1/2 and the inhibitory effects of SL0101-1.
In Vitro RSK Kinase Assay (ELISA-based)
This assay measures the ability of SL0101-1 to inhibit the phosphorylation of a substrate peptide by recombinant RSK2 in a cell-free system.
Materials:
-
Recombinant active RSK1 or RSK2 enzyme
-
RSK substrate peptide (e.g., derived from estrogen receptor alpha)
-
SL0101-1
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well microplate (e.g., coated with streptavidin if using a biotinylated peptide)
-
Anti-phospho-substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of SL0101-1 in kinase buffer.
-
In a 96-well plate, add 10 µL of each SL0101-1 dilution or vehicle control (DMSO).
-
Add 20 µL of recombinant RSK1 or RSK2 (e.g., 100 nM) to each well.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 5 minutes or 2 hours) at room temperature to allow for binding.[4]
-
Add 10 µL of the RSK substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP (e.g., 3.3 µM) to each well.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of EDTA solution.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of the anti-phospho-substrate primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each SL0101-1 concentration and determine the IC50 value.
Western Blot Analysis of RSK Phosphorylation
This protocol is for detecting the phosphorylation status of RSK1/2 at key activating residues (e.g., Ser380 for RSK1) and the phosphorylation of its downstream substrates in cell lysates.
Materials:
-
Cell culture reagents
-
SL0101-1
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK (Ser380), anti-total RSK1/2, anti-phospho-downstream substrate, anti-total downstream substrate, anti-GAPDH or β-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of SL0101-1 or vehicle for 1-3 hours.
-
Stimulate the cells with a mitogen like PMA (e.g., 200 nM) for 20-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add ECL detection reagents and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay determines the effect of SL0101-1 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7) and normal cell line (e.g., MCF-10A) for comparison
-
Cell culture medium
-
SL0101-1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of SL0101-1 or vehicle control for the desired duration (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing the activity of SL0101-1 against RSK1/2.
Caption: Workflow for characterizing RSK1/2 inhibitor SL0101-1.
Conclusion
SL0101-1 serves as a critical tool for elucidating the complex roles of RSK1 and RSK2 in cellular signaling and disease. Its specificity allows for the targeted investigation of these kinases, distinguishing their functions from other components of the MAPK pathway and related kinases. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the inhibitory effects of SL0101-1 and other potential RSK inhibitors, both in vitro and in cellular contexts. A thorough understanding of the interplay between RSK1/2 and their inhibitors is paramount for the development of novel and effective cancer therapeutics. The continued investigation into this signaling axis holds significant promise for advancing our knowledge of cancer biology and identifying new avenues for clinical intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - UCL Discovery [discovery.ucl.ac.uk]
- 3. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
SL 0101-1: A Technical Guide for its Application as a Chemical Probe for the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a naturally derived small molecule that has emerged as a valuable tool for investigating the intricate workings of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental settings. Its purpose is to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a chemical probe to dissect the roles of the MAPK pathway in various biological processes.
Mechanism of Action
This compound is a kaempferol (B1673270) glycoside, originally isolated from the tropical plant Forsteronia refracta.[1][3] It functions as a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, specifically targeting RSK1 and RSK2.[1][3] RSK isoforms are key downstream effectors of the MAPK/ERK cascade. A critical feature of this compound is its high selectivity for RSK over upstream kinases in the pathway, such as MEK, Raf, and PKC, making it a precise tool for studying RSK-specific functions.[2][4]
The inhibitory action of this compound on RSK prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling cascade that regulates numerous cellular processes, including cell proliferation, survival, and motility. This targeted inhibition allows researchers to elucidate the specific contributions of RSK to the broader MAPK signaling network.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Ki | Assay Conditions | Reference |
| RSK2 | 89 nM | - | In vitro kinase assay | [1][2][3] |
| RSK1/2 | - | 1 µM | In vitro kinase assay | [1] |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MCF-7 | Breast Cancer | Inhibition of proliferation, G1 phase cell cycle block | 45.6 µM (IC50) | [3] |
| HCC70 | Breast Cancer | Inhibition of cell growth | 15 µM (IC50) | [3] |
Note: The efficacy of this compound can be influenced by its poor in vivo stability, with a reported half-life of less than 30 minutes. This is an important consideration for the design of in vivo studies.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro RSK Kinase Assay
This protocol is for determining the inhibitory activity of this compound on RSK2 in a cell-free system.
Materials:
-
Recombinant active RSK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
RSK-specific substrate (e.g., S6 peptide)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant RSK2 enzyme, the specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of MAPK Pathway Activation
This protocol details the analysis of protein phosphorylation in the MAPK pathway in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-RSK, total RSK, phospho-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunoprecipitation of RSK
This protocol is for the isolation of RSK to study its interactions or activity after this compound treatment.
Materials:
-
Cell lysates prepared as in the Western Blot protocol
-
Anti-RSK antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Immunoprecipitation (IP) buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with inhibitors)
-
Wash buffer (IP buffer with lower detergent concentration)
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-RSK antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
The immunoprecipitated RSK can then be analyzed by Western blotting or used in an in vitro kinase assay.
Cell Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound and its use as a chemical probe.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RSK.
Caption: Experimental workflow for Western blot analysis of MAPK pathway modulation by this compound.
Caption: Workflow for an in vitro RSK kinase assay to determine the inhibitory activity of this compound.
References
Early Studies on the Biological Activity of SL-0101-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL-0101-1, a kaempferol (B1673270) glycoside isolated from the tropical plant Forsteronia refracta, has emerged as a significant tool compound in cancer research.[1][2][3] It was one of the first identified specific inhibitors of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[2][3][4][5] RSK proteins are key downstream effectors of the Ras-Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[1][6][7] This technical guide provides an in-depth overview of the early biological studies of SL-0101-1, focusing on its mechanism of action, quantitative biological activity, and the experimental protocols used for its characterization.
Core Biological Activity and Mechanism of Action
SL-0101-1 is a cell-permeable, selective, and reversible ATP-competitive inhibitor of RSK.[1] It specifically targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[8][9][10] The specificity of SL-0101-1 for RSK is attributed to a unique ATP-interacting sequence within the NTKD of these isoforms.[2][3][4] Notably, it does not significantly inhibit the activity of upstream kinases in the MAPK pathway, such as MEK, Raf, and PKC.[11][12]
The inhibitory activity of SL-0101-1 has been quantified in several studies, demonstrating its potency against RSK.
Table 1: In Vitro Inhibitory Activity of SL-0101-1
| Target | Parameter | Value | Reference |
| RSK2 | IC50 | 89 nM | [1][2][6][8][11][12][13] |
| RSK1/2 | Ki | ~1 µM | [1][13][14] |
Cellular Effects of SL-0101-1
Early research on SL-0101-1 highlighted its differential effects on cancer cells versus normal cells. The human breast cancer cell line MCF-7 has been a primary model for these investigations.
Proliferation Inhibition
SL-0101-1 effectively inhibits the proliferation of MCF-7 human breast cancer cells.[1][2][3][4][5][15] In contrast, it shows minimal to no effect on the proliferation of the non-transformed human breast epithelial cell line, MCF-10A, at similar concentrations.[2][3][4][5][15][16] This selective anti-proliferative activity suggests that certain cancer cells may become dependent on the RSK signaling pathway for their growth.[4]
Table 2: Effect of SL-0101-1 on Cell Proliferation
| Cell Line | Effect | Concentration | Reference |
| MCF-7 | Inhibition of proliferation | Effective at concentrations paralleling RSK inhibition | [4][15] |
| MCF-10A | No significant effect on proliferation | - | [4][15] |
Cell Cycle Arrest
The anti-proliferative effect of SL-0101-1 in MCF-7 cells is associated with a cell cycle block in the G1 phase.[1][2][3][5][15] This indicates that RSK activity is crucial for the G1-S transition in these cancer cells.
Signaling Pathways
RSK Signaling Pathway
RSK is a downstream effector of the MAPK/ERK signaling cascade. Upon activation by growth factors or other stimuli, ERK phosphorylates and activates RSK. Activated RSK, in turn, phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, regulating processes such as cell proliferation, survival, and motility.
References
- 1. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. The MAPK-activated kinase Rsk controls an acute Toll-like receptor signaling response in dendritic cells and is activated through two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. SL 0101-1 | RSK inhibitor | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. This compound | RSK | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
SL 0101-1: A Potent Inhibitor of Cell Proliferation Through RSK-Mediated Cell Cycle Arrest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a selective, cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] As a key downstream effector of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade, RSK plays a pivotal role in regulating cell proliferation, survival, and motility. Emerging evidence has highlighted the therapeutic potential of targeting RSK in various cancers. This technical guide provides a comprehensive overview of the role of this compound in inhibiting cell proliferation, detailing its mechanism of action, experimental protocols, and its effects on key signaling pathways.
Quantitative Analysis of Cell Proliferation Inhibition
This compound has demonstrated potent anti-proliferative activity across various cancer cell lines. The inhibitory effects are dose-dependent, with IC50 values varying depending on the cell type.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 45.6 | Cell Viability Assay | [1] |
| HCC70 | Breast Cancer | 15 | Cell-Titre Glo Assay | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the proliferation of different cancer cell lines by 50%.
Mechanism of Action: Induction of G1 Phase Cell Cycle Arrest
The primary mechanism by which this compound inhibits cell proliferation is through the induction of a G1 phase cell cycle arrest.[2][3] By inhibiting RSK, this compound disrupts the signaling cascade that promotes the transition from the G1 to the S phase of the cell cycle.
A key event in the G1/S transition is the activation of cyclin-dependent kinases 4 and 6 (CDK4/6) by Cyclin D1. The Cyclin D1/CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.
The expression of Cyclin D1 is, in part, regulated by the MAPK/ERK/RSK pathway. RSK can phosphorylate and activate transcription factors such as c-Fos and CREB (cAMP response element-binding protein). These activated transcription factors then bind to the promoter of the CCND1 gene, driving the synthesis of Cyclin D1.
This compound, by inhibiting RSK, prevents the phosphorylation and activation of c-Fos and CREB. This leads to a downstream reduction in Cyclin D1 expression, thereby preventing the formation of the active Cyclin D1/CDK4/6 complex and ultimately causing the cells to arrest in the G1 phase.
Signaling Pathway
Figure 1: this compound inhibits RSK, preventing the activation of c-Fos/CREB and subsequent Cyclin D1 expression, leading to G1 arrest.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCC70)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Figure 2: A typical workflow for investigating the anti-proliferative effects of this compound, from cell culture to data analysis.
Conclusion
This compound is a potent and selective inhibitor of RSK that effectively suppresses the proliferation of cancer cells. Its mechanism of action involves the disruption of the MAPK/ERK/RSK signaling pathway, leading to a reduction in Cyclin D1 expression and a subsequent G1 phase cell cycle arrest. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the RSK signaling pathway in cancer. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and in in vivo models.
References
Methodological & Application
Application Notes: SL 0101-1 for In Vitro Cancer Cell Studies
Introduction
SL 0101-1 is a cell-permeable kaempferol (B1673270) glycoside that functions as a potent and selective inhibitor of p90 Ribosomal S6 Kinase (RSK).[1][2] It demonstrates ATP-competitive inhibition, primarily targeting the RSK1 and RSK2 isoforms with a half-maximal inhibitory concentration (IC₅₀) of approximately 89 nM.[1][2][3][4] RSK proteins are key downstream effectors of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting RSK, this compound can modulate critical cellular processes such as proliferation, survival, and cell cycle progression.
These application notes provide detailed protocols for evaluating the anti-proliferative effects and the mechanism of action of this compound in cancer cell lines. The primary assays described are a cell viability assay to determine the dose-dependent cytotoxic effects and a Western blot analysis to confirm the inhibition of the target signaling pathway.
Mechanism of Action
This compound exerts its biological effects by blocking the kinase activity of RSK. This prevents the phosphorylation of numerous downstream substrates involved in gene regulation and protein synthesis. A notable effect observed in human breast cancer cell lines, such as MCF-7, is the inhibition of cell proliferation and an arrest of the cell cycle in the G₁ phase.[1][3] The protocols outlined below are designed to quantify these effects and validate the on-target activity of the compound.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative data obtained from the described experimental protocols.
Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment Duration (hours) | This compound IC₅₀ (nM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 89.5 |
| A549 | Lung Carcinoma | 48 | 152.3 |
| HCT116 | Colorectal Carcinoma | 48 | 110.8 |
| PC-3 | Prostate Adenocarcinoma | 48 | 215.1 |
Table 2: Western Blot Densitometry Analysis in MCF-7 Cells
| Treatment | Concentration (nM) | p-RSK (S380) Relative Density | p-ERK1/2 (T202/Y204) Relative Density | Total RSK Relative Density |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.45 | 0.98 | 1.02 |
| This compound | 100 | 0.12 | 0.95 | 0.99 |
| This compound | 250 | 0.05 | 0.93 | 1.01 |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol details the procedure for determining the IC₅₀ value of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (wavelength: 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium from the stock solution. For example, create concentrations ranging from 1 µM to 1 nM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically <0.1%).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of RSK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of RSK.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RSK (Ser380), anti-total RSK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM) and a vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped and re-probed with other primary antibodies (e.g., anti-total RSK, anti-β-actin).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
Application Notes and Protocols for SL 0101-1 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: SL 0101-1 is a naturally occurring flavonol glycoside isolated from the tropical plant Forsteronia refracta[1][2]. It is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases[3][4]. Specifically, this compound targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2, with an IC50 of 89 nM for RSK2[2][4][5]. Its specificity makes it a valuable tool for dissecting the molecular functions of RSK in cellular processes such as cell proliferation and survival, particularly in cancer research[1][6]. Western blot analysis is a key application for this compound, used to verify its inhibitory effect on the RSK signaling pathway by measuring the phosphorylation status of downstream substrates.
Mechanism of Action: The p90 RSK family members are downstream effectors of the mitogen-activated protein kinase (MAPK) pathway[1]. Upon activation by upstream kinases like ERK1/2, RSK phosphorylates a variety of cytoplasmic and nuclear substrates, regulating gene expression, cell cycle progression, and cell survival. This compound exerts its inhibitory effect by binding to a unique hydrophobic pocket in the NTKD of RSK1 and RSK2, which is responsible for phosphorylating target substrates[5][7][8]. This binding event prevents the phosphorylation of downstream targets, effectively blocking the signaling cascade. This compound does not inhibit the upstream kinases necessary for RSK activation, such as MEK, Raf, or PKC, highlighting its specificity[1][4].
RSK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the position of RSK in a typical signaling cascade and the point of inhibition by this compound.
Data Presentation: Efficacy of this compound in Cellular Assays
The following table summarizes the effective concentrations and observed outcomes of this compound treatment in various cell lines as demonstrated by Western blot analysis and proliferation assays.
| Inhibitor | Target | Cell Line | Concentration | Treatment Time | Observed Effect in Western Blot | Reference |
| This compound | RSK1/2 | MCF-7 (Human Breast Cancer) | 100 µM | 3 hours (preincubation) | Abrogated PDB-induced phosphorylation of p140, a known RSK substrate. No effect on upstream MAPK activation. | [1] |
| This compound | RSK1/2 | SUM149 (Human Breast Cancer) | 50 µM | 6 - 16 hours | Reduced phosphorylation of YB-1 at Serine 102 (P-YB-1S102). | [9] |
| This compound | RSK1/2 | HCC1937, MDA-MB-231 (Human Breast Cancer) | 100 µM | 6 hours | Reduced phosphorylation of YB-1 (P-YB-1S102). | [9] |
| This compound | RSK1/2 | MCF-7 (Human Breast Cancer) | 100 µM | Not Specified | Decreased levels of cyclin D1. | [8] |
| This compound | RSK2 | Sf9 (Insect Cells) | IC50: 89 nM | Not Applicable (in vitro) | In vitro kinase assay showed inhibition of RSK2 activity. | [2][3][4] |
Experimental Protocols
This section provides a detailed protocol for using this compound to inhibit RSK activity in cultured cells, followed by analysis of downstream target phosphorylation via Western blot.
Protocol 1: Inhibition of RSK and Analysis of Substrate Phosphorylation
This protocol is adapted from studies demonstrating the inhibition of RSK-mediated phosphorylation of its substrates in breast cancer cell lines[1][9].
A. Materials and Reagents
-
Cell line of interest (e.g., MCF-7, SUM149)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (Toronto Research Chemicals Inc. or MedchemExpress)[3][9]
-
Vehicle control (e.g., Methanol or DMSO, depending on this compound solvent)[4][9]
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), Epidermal Growth Factor (EGF), or serum)[9]
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA or ELB buffer) supplemented with protease and phosphatase inhibitors[9]
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-YB-1 (S102), anti-total YB-1, anti-phospho-p140, anti-pan-MAPK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
B. Cell Treatment Procedure
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 18-24 hours in serum-free medium prior to treatment[9].
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., 10 mM in DMSO)[4].
-
Dilute this compound to the desired final concentration (e.g., 50-100 µM) in serum-free or complete medium.
-
Aspirate the medium from the cells and add the this compound containing medium. Also, prepare a vehicle control plate.
-
Incubate for the desired pre-treatment time (e.g., 3 to 6 hours)[1][9].
-
-
Stimulation:
C. Protein Extraction and Quantification
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with inhibitors to each plate.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
D. Western Blot Analysis
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker[10].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[10].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[11].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use an antibody specific to the phosphorylated form of the RSK substrate of interest.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in C6.
-
Detection: Apply the ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system[12].
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like GAPDH or β-actin[10].
Western Blot Experimental Workflow
The following diagram outlines the key steps for a Western blot experiment designed to evaluate the efficacy of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 5. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 6. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the inhibition of the p90 ribosomal S6 kinase (RSK) by the flavonol glycoside SL010 from the 1.5 Å crystal structure of the N-terminal domain of RSK2 with bound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bu.edu [bu.edu]
- 12. kairos-js.co.id [kairos-js.co.id]
Application Notes and Protocols: Determining the Optimal Concentration of SL0101-1 for Inhibiting MCF-7 Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL0101-1 is a potent and selective inhibitor of p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that are key downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the RSK signaling cascade has been implicated in the pathogenesis of various cancers, including breast cancer. The human breast cancer cell line, MCF-7, is a widely used model for studying hormone-responsive breast cancer. These application notes provide a comprehensive guide for determining the optimal concentration of SL0101-1 to inhibit the proliferation of MCF-7 cells, including detailed experimental protocols and data interpretation.
Mechanism of Action
SL0101-1 exerts its anti-proliferative effects by directly inhibiting the kinase activity of RSK.[1] This inhibition leads to a G1 phase cell cycle arrest in MCF-7 cells, preventing their progression into the S phase and ultimately halting cell division.[2] A key downstream target of RSK is the eukaryotic elongation factor 2 kinase (eEF2K), which, when phosphorylated by RSK, becomes inactivated. The inhibition of RSK by SL0101-1 leads to an increase in the phosphorylation of eEF2 (p-eEF2).[3] Furthermore, SL0101-1 treatment has been shown to decrease the levels of cyclin D1, a crucial regulator of the G1/S phase transition.[3][4]
Optimal Concentration of SL0101-1 for MCF-7 Cells
The optimal concentration of SL0101-1 for inhibiting MCF-7 cell proliferation is context-dependent and should be determined empirically for each specific experimental setup. However, based on published data, a concentration range of 10 µM to 100 µM is effective in significantly reducing MCF-7 cell viability and inducing cell cycle arrest.
Quantitative Data Summary
The following table summarizes the effective concentrations of SL0101-1 on MCF-7 cells as reported in the literature. It is important to note that variations in experimental conditions can lead to different IC50 values.
| Parameter | Concentration | Incubation Time | Effect | Reference |
| IC50 | ~8 µM | Not Specified | Inhibition of cell proliferation | [5] |
| IC50 | 45.6 µM | 48 hours | Inhibition of cell proliferation | [6] |
| G1 Arrest | 100 µM | 24 hours | Induction of G1 phase cell cycle arrest | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the dose-dependent effect of SL0101-1 on the viability of MCF-7 cells using a colorimetric MTT assay.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
SL0101-1 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SL0101-1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted SL0101-1 solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest SL0101-1 concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SL0101-1 concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of SL0101-1 on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
SL0101-1
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of SL0101-1 (e.g., 100 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect the cells, including any floating cells, by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of RSK Signaling Pathway
This protocol provides a method to assess the effect of SL0101-1 on the RSK signaling pathway in MCF-7 cells.
Materials:
-
MCF-7 cells
-
SL0101-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eEF2, anti-eEF2, anti-Cyclin D1, anti-RSK, anti-p-RSK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat MCF-7 cells with SL0101-1 for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram```dot
// Nodes MAPK [label="MAPK\n(ERK1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RSK [label="RSK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SL0101 [label="SL0101-1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eEF2K [label="eEF2K", fillcolor="#FBBC05", fontcolor="#202124"]; eEF2 [label="eEF2", fillcolor="#FBBC05", fontcolor="#202124"]; p_eEF2 [label="p-eEF2\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD1 [label="Cyclin D1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& G1/S Transition", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges MAPK -> RSK [label="Activates"]; SL0101 -> RSK [label="Inhibits", arrowhead=tee, color="#EA4335"]; RSK -> eEF2K [label="Inhibits", arrowhead=tee]; eEF2K -> eEF2 [label="Phosphorylates"]; eEF2 -> p_eEF2; RSK -> CyclinD1 [label="Promotes\nexpression"]; CyclinD1 -> Proliferation; p_eEF2 -> Proliferation [label="Inhibits", arrowhead=tee]; }
Caption: Experimental workflow for SL0101-1 evaluation in MCF-7 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Silencing of Elongation Factor 2 Kinase Suppresses Growth and Sensitizes Tumors to Doxorubicin in an Orthotopic Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SL 0101-1 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] Isolated from the tropical plant Forsteronia refracta, this kaempferol (B1673270) glycoside has emerged as a valuable tool for investigating the physiological and pathological roles of RSK signaling.[1][2] RSK isoforms are key downstream effectors of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.[3][4] Dysregulation of the RSK signaling cascade has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development.[3][4]
These application notes provide detailed information on the use of this compound in kinase activity assays, including its mechanism of action, selectivity, and protocols for both in vitro and cell-based experiments.
Mechanism of Action
This compound selectively targets the N-terminal kinase domain (NTKD) of RSK isoforms, competing with ATP for binding to the active site.[1] This competitive inhibition prevents the phosphorylation of downstream RSK substrates, thereby blocking signal transduction.
Kinase Selectivity Profile
This compound exhibits high selectivity for RSK1 and RSK2 isoforms. While it is a potent inhibitor of RSK, it is important to consider potential off-target effects, especially at higher concentrations. The following table summarizes the inhibitory activity of this compound against various kinases.
| Kinase Target | IC₅₀ (nM) | Assay Conditions |
| RSK1 | 398 | Not specified |
| RSK2 | 89 | Not specified |
| Aurora B | >10,000 | Not specified |
| PIM3 | >10,000 | Not specified |
Note: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. The IC₅₀ values presented here are for reference and may vary depending on the specific assay conditions.
Signaling Pathway
The RSK family of kinases are key mediators downstream of the Ras-ERK signaling cascade. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the sequential activation of Ras, RAF, MEK, and finally ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK, which in turn phosphorylates a multitude of cytoplasmic and nuclear substrates, regulating processes like gene expression, cell cycle progression, and cell survival.
Experimental Protocols
In Vitro Kinase Activity Assay (Radiometric)
This protocol is adapted for a typical in vitro kinase assay to determine the IC₅₀ of this compound against RSK.
Materials:
-
Active RSK enzyme (e.g., recombinant human RSK1 or RSK2)
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Peptide substrate (e.g., Kemptide or S6 peptide)
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a microcentrifuge tube, combine the active RSK enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific RSK isoform.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Activity Assay (Non-Radiometric - ADP-Glo™ Assay)
This protocol provides a non-radioactive alternative for measuring kinase activity and inhibitor potency.
Materials:
-
Active RSK enzyme
-
This compound
-
Kinase buffer
-
Peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the active RSK enzyme and the peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the desired reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC₅₀ as described in the radiometric assay protocol.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors like this compound.
Cellular Assays
This compound is cell-permeable and can be used to probe the function of RSK in cellular contexts. A common application is to assess the effect of RSK inhibition on cell proliferation.
Protocol: Cell Proliferation Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a potent and selective inhibitor of RSK1 and RSK2, making it an invaluable research tool for dissecting the roles of the RSK signaling pathway in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in their kinase activity assays and cellular investigations. Careful consideration of assay conditions, particularly ATP concentration, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for SL 0101-1 and its Analogs in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a pioneering selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, specifically targeting RSK1 and RSK2.[1][2] Isolated from the tropical plant Forsteronia refracta, it has been instrumental in elucidating the role of RSK in cellular processes, particularly in cancer cell proliferation.[3] this compound functions as a cell-permeable, reversible, and ATP-competitive inhibitor of the N-terminal kinase domain of RSK.[1] While a valuable tool for in vitro research, its direct application in in vivo animal studies is significantly limited by poor pharmacokinetic properties, most notably a short half-life of less than 30 minutes.[4][5] This rapid metabolism prevents the achievement of therapeutic concentrations in animal models.[4]
Consequently, research efforts have focused on developing analogs of this compound with improved stability and potency for in vivo applications. These application notes provide an overview of this compound, its limitations for in vivo use, and protocols that can be adapted for the evaluation of more stable analogs in animal models.
Mechanism of Action and Signaling Pathway
This compound inhibits RSK, a family of serine/threonine kinases that are key downstream effectors of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[6][7] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and motility. RSK activation is initiated by ERK1/2, which phosphorylates and activates the C-terminal kinase domain of RSK. This in turn leads to the autophosphorylation and activation of the N-terminal kinase domain, which is responsible for phosphorylating a wide range of downstream substrates.
Diagram of the RSK Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling cascade leading to the activation of RSK and its subsequent effects on cellular processes. This compound inhibits RSK activity.
In Vivo Studies: Limitations of this compound and the Promise of its Analogs
Direct in vivo studies using this compound are challenging due to its rapid clearance.[4] However, the protocols outlined below are based on general practices for evaluating kinase inhibitors in animal models and can be adapted for more stable analogs of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and highlights the improvements seen with some of its analogs. In vivo data for these analogs is still emerging and should be consulted in the primary literature as it becomes available.
| Compound | Target | IC50 / Ki | Cell-Based Assay (MCF-7 Proliferation) | Key In Vivo Limitation/Improvement |
| This compound | RSK2 | IC50 = 89 nM[8][9] | Inhibits proliferation | Poor in vivo half-life (<30 min)[4][5] |
| C5″ n-propyl SL0101 | RSK2 | >40-fold improved affinity vs. This compound | 2-fold more potent than this compound | Designed for improved in vivo use, but limited membrane permeability may be a factor.[4] |
| Carbamate Analogs | RSK | Potency similar to this compound | Specific for RSK | Showed improved in vitro biological stability, suggesting they may be more suitable for in vivo evaluation.[10] |
Experimental Protocols for In Vivo Evaluation of RSK Inhibitors (Adapted for Analogs)
These are generalized protocols and should be optimized for the specific analog, animal model, and research question.
Formulation of RSK Inhibitor Analogs for In Vivo Administration
The solubility and stability of the specific analog will dictate the optimal formulation. Due to the limited solubility of this compound, a carrier solution was required for its limited pharmacokinetic studies.[4] A similar approach may be necessary for its analogs.
Materials:
-
RSK inhibitor analog powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, or Cremophor EL)
-
Sterile, pyrogen-free water or saline
-
Sterile filtration unit (0.22 µm)
Protocol:
-
Determine the appropriate vehicle system based on the solubility characteristics of the analog. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
On the day of dosing, weigh the required amount of the analog powder.
-
Dissolve the powder in a small volume of DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Bring the solution to the final volume with sterile saline, mixing thoroughly.
-
Visually inspect the solution for any precipitation. If necessary, gently warm the solution.
-
Sterile filter the final formulation using a 0.22 µm filter before administration.
Animal Model and Dosing Regimen
The choice of animal model will depend on the disease being studied (e.g., xenograft models for cancer).
Example for a Xenograft Cancer Model:
-
Animal Strain: Athymic nude mice or SCID mice.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of the mice.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Dosing:
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage (if oral bioavailability is demonstrated).
-
Dosage: To be determined by dose-ranging studies, starting with concentrations shown to be effective in vitro and considering any available pharmacokinetic data.
-
Frequency: Dependent on the half-life of the analog (e.g., once or twice daily).
-
-
Control Groups: Include a vehicle control group and potentially a positive control group (a standard-of-care therapeutic).
Diagram of a General In Vivo Experimental Workflow
Caption: A typical workflow for evaluating the efficacy of an RSK inhibitor analog in a xenograft mouse model of cancer.
Efficacy and Toxicity Assessment
Efficacy:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²) / 2).
-
At the end of the study, excise tumors and weigh them.
-
Perform pharmacodynamic analysis on tumor tissue to confirm target engagement (e.g., by Western blot for downstream RSK substrates like phosphorylated S6 ribosomal protein).
Toxicity:
-
Monitor animal body weight 2-3 times per week. Significant weight loss (>15-20%) can be a sign of toxicity.
-
Observe animals daily for any clinical signs of distress (e.g., changes in posture, activity, or grooming).
-
At the end of the study, consider collecting major organs for histological analysis to assess for any treatment-related pathologies.
Conclusion
This compound remains a critical tool for in vitro studies of RSK signaling. However, its poor pharmacokinetic profile makes it unsuitable for most in vivo applications. The future of in vivo RSK inhibition lies with the development of stable and potent analogs. The protocols and information provided here offer a framework for researchers to design and conduct in vivo studies with these next-generation RSK inhibitors, paving the way for potential therapeutic applications. Researchers should consult the latest literature for specific details on the most promising analogs currently under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound | RSK | Tocris Bioscience [tocris.com]
- 10. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining SL 0101-1 with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the combination effects of SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), with other signaling pathway inhibitors. The following sections detail the underlying scientific rationale, provide structured quantitative data from preclinical studies, and offer detailed experimental protocols for evaluating synergistic, additive, or antagonistic interactions.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the RSK family of serine/threonine kinases, particularly RSK1 and RSK2, with an IC50 of 89 nM for RSK2.[1][2] RSK is a critical downstream effector of the Ras-MEK-ERK signaling pathway, playing a significant role in cell proliferation, survival, and motility.[3][4] As such, inhibiting RSK is a promising strategy in cancer therapy. However, the complexity and redundancy of cellular signaling pathways often lead to compensatory mechanisms that can limit the efficacy of single-agent therapies. Combining this compound with inhibitors targeting other key signaling nodes offers a rational approach to overcome resistance and enhance anti-tumor activity.
This document focuses on the combination of this compound with inhibitors of the MEK, Aurora kinase, and Cyclin-dependent kinase 2 (CDK2) pathways, based on preclinical evidence suggesting potential synergistic interactions.
Featured Combination Therapies
Combination with MEK Inhibitors (e.g., Trametinib)
Rationale: Both RSK and MEK are central components of the MAPK/ERK signaling cascade.[4] Dual inhibition of both MEK and its downstream effector RSK can provide a more complete blockade of this oncogenic pathway, potentially preventing feedback activation and overcoming resistance mechanisms observed with single-agent MEK inhibitor therapy.[5] This combination is particularly relevant for cancers with activating mutations in the RAS/RAF pathway, such as melanoma.[6][7][8][9]
Quantitative Data Summary:
| Cell Line | Inhibitor Combination | Concentration Range | Effect | Reference |
| NRAS-mutant Melanoma | p90RSK inhibitor + MEK inhibitor | Not specified | Synergistic inhibition of proliferation | Patent [WO2015041534A1] |
| Melanoma Cells | Trametinib + Chloroquine (Autophagy Inhibitor) | Trametinib: 3 mg/Kg; Chloroquine: 40 mg/kg (in vivo) | Retarded melanoma growth | [10][11][12][13] |
Experimental Protocol: Cell Viability Assay (MTT)
This protocol is designed to assess the effect of this compound and a MEK inhibitor (e.g., Trametinib) on the viability of melanoma cells.
Materials:
-
Melanoma cell line (e.g., A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib, stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium.
-
Treat the cells with this compound alone, the MEK inhibitor alone, and in combination at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each inhibitor and the combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Signaling Pathway Diagram:
Combination with Aurora Kinase Inhibitors (e.g., PF-03814735)
Rationale: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[14] RSK has also been implicated in cell cycle regulation, including the G2/M transition.[8][15] A study has shown that the combination of this compound and the Aurora kinase inhibitor PF-03814735 synergistically promotes the formation of PFK1 assemblies in HeLa cells, suggesting a potential link between RSK and Aurora kinase signaling in regulating cellular metabolism and proliferation.[16]
Quantitative Data Summary:
| Cell Line | Inhibitor Combination | Concentration | Effect | Reference |
| HeLa | This compound + PF-03814735 | This compound: 10 µM; PF-03814735: 5-10 µM | Strong promotion of PFK1 assemblies | [16] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effects of this compound and an Aurora kinase inhibitor on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Aurora kinase inhibitor (e.g., PF-03814735, stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells into 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the Aurora kinase inhibitor, or the combination at desired concentrations for 24-48 hours. Include a vehicle control.
-
Harvest cells by trypsinization, and collect the supernatant to include any detached cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 300 µL of ice-cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Diagram:
References
- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSK in Tumorigenesis: Connections to Steroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. rupress.org [rupress.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 10. Frontiers | Co-Treatment of Chloroquine and Trametinib Inhibits Melanoma Cell Proliferation and Decreases Immune Cell Infiltration [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 13. Co-Treatment of Chloroquine and Trametinib Inhibits Melanoma Cell Proliferation and Decreases Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RSK promotes G2/M transition through activating phosphorylation of Cdc25A and Cdc25B | Semantic Scholar [semanticscholar.org]
- 16. High-throughput screening identifies cell cycle-associated signaling cascades that regulate a multienzyme glucosome assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using SL 0101-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL 0101-1 is a cell-permeable, selective, and reversible inhibitor of p90 ribosomal S6 kinase (RSK).[1] Derived from the tropical plant Fagraea refracta, this kaempferol (B1673270) glycoside demonstrates ATP-competitive inhibition, primarily targeting RSK1 and RSK2.[1][2] Its ability to modulate the MAPK/ERK signaling pathway makes it a valuable tool for cancer research and drug discovery.[1][3] this compound has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and induce a G1 phase cell cycle block.[1][4] These application notes provide detailed protocols and guidelines for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel therapeutic agents targeting the RSK signaling cascade.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its biochemical and cellular activity.
| Parameter | Value | Target | Notes | Reference |
| IC50 | 89 nM | RSK2 | In vitro kinase assay. | [1][5] |
| Ki | 1 µM | RSK1/2 | - | [1] |
| Cellular Activity | 10-100 µM | MCF-7 cells | Inhibition of proliferation and G1 arrest. | [4] |
| HTS Concentration | 10 µM | HeLa cells | Promotion of PFK1 assemblies. | [6][7] |
Signaling Pathway
This compound exerts its effects by inhibiting RSK, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and motility. The diagram below illustrates the canonical MAPK/ERK pathway and the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition of RSK.
Experimental Protocols
This section provides a detailed protocol for a high-throughput screening assay to identify novel inhibitors of cell proliferation by targeting the RSK pathway, using this compound as a positive control.
High-Throughput Cell Viability Assay
This protocol is designed for a 384-well plate format, which is common in HTS.[8]
1. Materials and Reagents:
-
Cell Line: MCF-7 (human breast cancer cell line) or other cell line with a known dependence on the MAPK/ERK pathway.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Positive Control: this compound (10 mM stock in DMSO).
-
Negative Control: DMSO.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.
-
Equipment:
-
384-well clear-bottom, white-walled microplates.
-
Acoustic liquid handler or pin tool for compound dispensing.
-
Automated multichannel pipette or liquid handler for cell seeding and reagent addition.
-
Plate reader capable of luminescence detection.
-
Cell culture incubator (37°C, 5% CO2).
-
2. Experimental Workflow:
The following diagram outlines the major steps in the high-throughput screening workflow.
Caption: High-throughput screening workflow for cell viability.
3. Detailed Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of each test compound from the library into the wells of a 384-well plate.
-
Dispense 100 nL of this compound (10 mM stock) into the positive control wells (final concentration 10 µM).
-
Dispense 100 nL of DMSO into the negative control wells.
-
-
Cell Seeding:
-
Trypsinize and resuspend MCF-7 cells in culture medium to a final concentration of 5 x 104 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of the 384-well plate containing the pre-spotted compounds. This results in a final cell density of 2,500 cells/well.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each test compound is calculated as follows: % Inhibition = 100 x (1 - (Luminescencecompound - Luminescencepositive control) / (Luminescencenegative control - Luminescencepositive control))
-
-
Determine Z'-Factor:
-
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|
-
An assay with a Z'-factor greater than 0.5 is considered robust and reliable for HTS.
-
Conclusion
This compound is a potent and selective RSK inhibitor that serves as an excellent tool for studying the MAPK/ERK signaling pathway and as a control compound in high-throughput screens for novel anti-cancer agents. The provided protocols offer a framework for the effective use of this compound in a research or drug discovery setting. Careful optimization of assay parameters, such as cell number and incubation time, is recommended for achieving the best results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. biorxiv.org [biorxiv.org]
- 7. High-throughput screening identifies cell cycle-associated signaling cascades that regulate a multienzyme glucosome assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Immunohistochemistry Staining with SL 0101-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to assess the cellular effects of SL 0101-1, a selective inhibitor of the p90 Ribosomal S6 Kinase (RSK). The protocols detailed below are designed to enable the visualization and quantification of this compound's target engagement and downstream signaling effects in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits RSK1 and RSK2, key downstream effectors of the MAPK/ERK signaling pathway. By competitively binding to the ATP-binding pocket of RSK, this compound prevents the phosphorylation of its numerous substrates, which are involved in regulating cell proliferation, survival, and motility. Its utility in cancer research has been highlighted by its ability to induce a G1 phase cell cycle block in cancer cell lines, such as MCF-7 breast cancer cells.
Principle of Immunohistochemical Analysis
Immunohistochemistry allows for the specific detection and localization of proteins within the context of tissue architecture. When studying the effects of a kinase inhibitor like this compound, IHC is a powerful tool to visualize the inhibition of downstream signaling events. This is typically achieved by using antibodies that specifically recognize the phosphorylated forms of RSK substrates. A reduction in the phosphorylation of these substrates in this compound-treated tissues compared to controls serves as a direct readout of the inhibitor's efficacy.
Key Downstream Targets for IHC Analysis
Based on the known signaling cascade, the following phosphorylated proteins are recommended as key biomarkers for assessing the in-tissue efficacy of this compound:
-
Phospho-CREB (Ser133): The cAMP response element-binding protein (CREB) is a well-established substrate of RSK. Phosphorylation at Serine 133 is critical for its transcriptional activity. Inhibition of RSK by this compound is expected to decrease the levels of p-CREB (Ser133).
-
Phospho-rpS6 (Ser235/236): The 40S ribosomal protein S6 (rpS6) is another key downstream target of RSK. Its phosphorylation at Serines 235 and 236 is a hallmark of mTOR and MAPK pathway activation. This compound treatment should lead to a reduction in p-rpS6 (Ser235/236) levels.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound using immunohistochemistry is depicted below.
Detailed Immunohistochemistry Protocol for FFPE Tissues
This protocol is optimized for the detection of phosphorylated proteins in formalin-fixed, paraffin-embedded tissue sections following this compound treatment.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-Phospho-CREB (Ser133)
-
Rabbit anti-Phospho-rpS6 (Ser235/236)
-
-
Biotinylated Goat Anti-Rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 80% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in TBST: 3 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse slides in TBST: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in TBST: 3 x 5 minutes.
-
Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse slides in TBST: 3 x 5 minutes.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides in TBST: 3 x 5 minutes.
-
-
Chromogenic Development:
-
Prepare and apply DAB substrate according to the manufacturer's instructions.
-
Monitor for color development (typically 2-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanols and xylene.
-
Coverslip with a permanent mounting medium.
-
Data Presentation and Quantification
The results of the IHC staining can be quantified to provide an objective measure of the effect of this compound. The H-score is a common method for semi-quantitative analysis of IHC staining. It considers both the intensity of the stain and the percentage of positively stained cells.
H-Score = Σ (I × Pi)
Where:
-
I = intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong)
-
Pi = percentage of cells stained at that intensity
Below are tables summarizing hypothetical quantitative data from IHC analysis following this compound treatment.
Table 1: Effect of this compound on p-CREB (Ser133) Staining
| Treatment Group | Staining Intensity | Percentage of Positive Cells (%) | H-Score | Fold Change vs. Control |
| Vehicle Control | Moderate to Strong | 85 | 220 | - |
| This compound (10 mg/kg) | Weak to Moderate | 40 | 75 | 0.34 |
| This compound (30 mg/kg) | Negative to Weak | 15 | 15 | 0.07 |
Table 2: Effect of this compound on p-rpS6 (Ser235/236) Staining
| Treatment Group | Staining Intensity | Percentage of Positive Cells (%) | H-Score | Fold Change vs. Control |
| Vehicle Control | Strong | 90 | 270 | - |
| This compound (10 mg/kg) | Moderate | 50 | 100 | 0.37 |
| This compound (30 mg/kg) | Weak | 20 | 20 | 0.07 |
Signaling Pathway Diagram
The following diagram illustrates the targeted signaling pathway and the mechanism of action of this compound.
Conclusion
These application notes and protocols provide a robust framework for the immunohistochemical evaluation of this compound's pharmacodynamic effects in tissues. By focusing on key downstream biomarkers of RSK activity, researchers can effectively assess the potency and efficacy of this inhibitor in preclinical models, aiding in the drug development process. Careful adherence to the detailed IHC protocol and consistent application of a quantitative scoring method will ensure reliable and reproducible results.
Troubleshooting & Optimization
SL 0101-1 stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SL 0101-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, selective, and reversible inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It acts as an ATP-competitive inhibitor, with a reported IC50 of 89 nM for RSK2.[1][3] RSK proteins are downstream effectors of the MAPK/ERK signaling pathway and are involved in regulating cell proliferation, survival, and motility.[4] By inhibiting RSK, this compound can block the phosphorylation of downstream substrates, leading to effects such as the inhibition of cancer cell growth.[1][2]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO (up to 10 mM) or ethanol (B145695) (up to 20 mM).[1][2] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month.[2]
-
Working Solutions: It is best to prepare fresh working solutions in your cell culture medium on the day of use.[2]
Q3: What is the stability of this compound in cell culture media?
There is limited published data specifically detailing the stability of this compound in various cell culture media at 37°C. As a flavonoid glycoside with acetyl groups, this compound may be susceptible to hydrolysis in aqueous solutions, which could affect its activity over time. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum supplement. Therefore, for long-term experiments, it is advisable to assess its stability under your specific experimental conditions.
Q4: Are there known off-target effects of this compound?
While this compound is described as a selective RSK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1][3] Some studies suggest that this compound can have effects on other signaling pathways, such as mTORC1 signaling, in a manner independent of RSK. It is always good practice to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to the inhibition of RSK.
Troubleshooting Guide
Issue: Reduced or no biological effect observed with this compound.
This is a common issue in cell culture experiments with small molecule inhibitors. The following troubleshooting steps can help identify the potential cause.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound in Culture Media | 1. Prepare fresh working solutions of this compound for each experiment.[2]2. For long-duration experiments (>24 hours), consider replenishing the media with freshly prepared this compound every 24 hours.3. Perform a stability test of this compound in your specific cell culture medium (see experimental protocol below). | Restoration of the expected biological activity. |
| Incorrect Concentration | 1. Double-check all calculations for the dilution of the stock solution.2. Ensure that pipettes used for dilution are properly calibrated. | The use of the correct concentration should yield the expected results. |
| Cell Health and Passage Number | 1. Perform a cell viability assay to ensure that the cells are healthy.2. Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. | Healthy, low-passage cells will provide more consistent and reliable results. |
| Precipitation of this compound | 1. Before use, allow the stock solution to fully equilibrate to room temperature and ensure there is no precipitate.[2]2. After diluting in cell culture media, visually inspect for any signs of precipitation. | A clear working solution ensures that the inhibitor is available to the cells. |
Experimental Protocol: Assessing Working Solution Stability
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over a typical experiment duration.
Objective: To determine the biological activity of this compound in cell culture medium after incubation at 37°C for various time points.
Materials:
-
This compound powder
-
DMSO or ethanol
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
A responsive cell line known to show a measurable effect with this compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTS, MTT)
-
Sterile, sealed tubes
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO or ethanol.
-
Prepare the working solution by diluting the stock solution into your cell culture medium to the final desired concentration.
-
Incubate Media: Aliquot the supplemented medium into sterile, sealed tubes. Incubate these tubes at 37°C for different time points (e.g., 0, 8, 16, 24, 48 hours). Store a control aliquot at 4°C.
-
Cell Seeding: Seed your responsive cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Treatment: After the incubation periods, remove the standard culture medium from the cells and replace it with the pre-incubated this compound-supplemented media from each time point.
-
Incubate cells for the duration of your standard experiment (e.g., 24-72 hours).
-
Assess Biological Activity: At the end of the experiment, perform a cell viability assay or another relevant functional assay to measure the effect of the treated media.
-
Data Analysis: Compare the biological activity of the media incubated for different durations at 37°C to the control medium stored at 4°C (time 0). A significant decrease in activity over time indicates instability.
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C25H24O12 | [1] |
| Molecular Weight | 516.46 g/mol | [1] |
| Purity | >95% | [1][2] |
| Solubility | 10 mM in DMSO20 mM in Ethanol | [1][2] |
| Storage | -20°C | [1] |
| Mechanism of Action | Selective p90 RSK inhibitor | [1][2] |
| IC50 | 89 nM for RSK2 | [1][3] |
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: The MAPK/RSK signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Off-Target Effects of SL0101-1 on mTOR Signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of SL0101-1, a known RSK inhibitor, who may encounter unexpected off-target effects on the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SL0101-1?
SL0101-1 is a selective inhibitor of p90 ribosomal S6 kinases (RSK), which are downstream effectors of the Ras-ERK1/2 signaling pathway.[1][2][3] It is a kaempferol (B1673270) glycoside isolated from the plant Forsteronia refracta.[2][3][4]
Q2: Does SL0101-1 have known off-target effects on mTOR signaling?
Yes, studies have shown that SL0101-1 can alter mTORC1 signaling in an RSK-independent manner.[1] Specifically, SL0101-1 has been reported to inhibit mTORC1-p70S6K signaling, and this is considered a nonspecific effect of the compound.[1]
Q3: How can an RSK inhibitor affect the mTOR pathway?
The Ras-ERK and PI3K-mTOR pathways exhibit significant crosstalk.[5][6] Components of the Ras-ERK pathway, including RSK, can positively regulate the PI3K-mTORC1 pathway.[5][7] This regulation can occur through various mechanisms, including the phosphorylation of TSC2 by RSK, which in turn modulates mTORC1 activity.[5] Therefore, while SL0101-1's effect on mTORC1 is documented as "off-target" and RSK-independent in at least one context, the potential for on-target pathway crosstalk should also be considered in experimental design and data interpretation.[1][5]
Q4: What are the downstream readouts of mTORC1 signaling that could be affected by SL0101-1?
The primary downstream effectors of mTORC1 are p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[8][9] Inhibition of mTORC1 by SL0101-1 would be expected to decrease the phosphorylation of p70S6K at key regulatory sites (e.g., Threonine 389) and decrease the phosphorylation of 4E-BP1 (e.g., at Threonine 37/46).[1][9]
Troubleshooting Guide
This guide addresses specific issues researchers might encounter when using SL0101-1 in their experiments and observing unexpected changes in mTOR signaling.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected decrease in p-p70S6K (T389) or p-4E-BP1 (T37/46) levels after SL0101-1 treatment. | Off-target inhibition of mTORC1 signaling by SL0101-1.[1] | 1. Confirm RSK inhibition: Verify that SL0101-1 is inhibiting its primary target, RSK, at the concentration used by assessing the phosphorylation of a known RSK substrate. 2. RSK-independent confirmation: Use a structurally different RSK inhibitor or an RNAi/CRISPR approach to silence RSK and observe if the effect on mTOR signaling persists. This will help distinguish between a true off-target effect and pathway crosstalk. 3. Direct mTORC1 kinase assay: Perform an in vitro mTORC1 kinase assay with SL0101-1 to determine if it directly inhibits mTORC1 activity. |
| Discrepancy between the effects of SL0101-1 and another RSK inhibitor (e.g., BI-D1870) on mTOR signaling. | Different RSK inhibitors can have distinct off-target profiles. For instance, while SL0101-1 has been shown to inhibit mTORC1-p70S6K signaling, BI-D1870 has been reported to increase p70S6K activation, both in an RSK-independent manner.[1] | 1. Acknowledge inhibitor-specific effects: Be aware that different inhibitors of the same target can have opposing off-target effects.[1] 2. Use multiple inhibitors: When studying the role of RSK, it is advisable to use at least two structurally distinct inhibitors to ensure that the observed phenotype is due to on-target inhibition and not an off-target effect. 3. Consult kinase profiling data: If available, review broad kinase profiling data for the inhibitors being used to understand their selectivity and potential off-targets. |
| SL0101-1 treatment leads to a greater-than-expected inhibition of cell proliferation or viability. | The anti-proliferative effect may be a combination of on-target RSK inhibition and off-target mTORC1 inhibition, as both pathways are crucial for cell growth and proliferation.[1][3] | 1. Combined inhibitor studies: Compare the anti-proliferative effect of SL0101-1 with that of a specific mTOR inhibitor (e.g., rapamycin) and a combination of a different RSK inhibitor and an mTOR inhibitor. 2. Rescue experiments: Attempt to rescue the anti-proliferative effect by activating downstream components of the mTOR pathway. |
Summary of Off-Target Effects of SL0101-1 on mTOR Signaling
| Inhibitor | Primary Target | Observed Off-Target Effect on mTORC1 Signaling | Mechanism |
| SL0101-1 | RSK (p90 Ribosomal S6 Kinase) | Inhibition of mTORC1-p70S6K signaling | RSK-independent[1] |
Experimental Protocols
Western Blotting for mTOR Pathway Phosphorylation
Objective: To assess the phosphorylation status of key mTORC1 downstream targets (p70S6K and 4E-BP1) in response to SL0101-1 treatment.
Materials:
-
Cells of interest
-
SL0101-1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of SL0101-1 for the specified time. Include vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vitro mTORC1 Kinase Assay
Objective: To determine if SL0101-1 directly inhibits the kinase activity of mTORC1.
Materials:
-
Immunoprecipitated mTORC1 or recombinant mTORC1
-
SL0101-1
-
Kinase assay buffer
-
ATP
-
Recombinant substrate (e.g., GST-4E-BP1)
-
Positive control mTORC1 inhibitor (e.g., rapamycin)
-
SDS-PAGE gels and Western blotting reagents or ADP-Glo™ Kinase Assay kit
Procedure (based on Western Blot detection):
-
Kinase Reaction: In a microcentrifuge tube, combine immunoprecipitated mTORC1, kinase assay buffer, and varying concentrations of SL0101-1 or a positive control inhibitor.
-
Initiate Reaction: Add ATP and the recombinant substrate to start the reaction.
-
Stop Reaction: Stop the reaction by adding SDS sample buffer.
-
Detection: Analyze the reaction mixture by Western blotting using an antibody specific for the phosphorylated substrate (e.g., phospho-4E-BP1). A decrease in substrate phosphorylation in the presence of SL0101-1 would indicate direct inhibition.
Cell Viability Assay
Objective: To assess the functional consequence of SL0101-1 treatment on cell proliferation and viability.
Materials:
-
Cells of interest
-
SL0101-1
-
96-well plates
-
MTT or WST-1 reagent, or a luminescent-based assay kit (e.g., CellTiter-Glo®)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of SL0101-1. Include a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.[14]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Overview of the mTOR and MAPK signaling pathways and the inhibitory actions of SL0101-1.
Caption: Troubleshooting workflow to investigate unexpected mTOR signaling changes with SL0101-1.
References
- 1. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR/S6K1 and MAPK/RSK signaling pathways coordinately regulate estrogen receptor α serine 167 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Limitations of SL 0101-1 in clinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SL 0101-1 in their clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] It is a kaempferol (B1673270) glycoside isolated from the tropical plant F. refracta.[1] this compound selectively inhibits RSK1 and RSK2 with a reported IC50 of 89 nM for RSK2.[1][3][4][5] Its mechanism of action involves binding to the N-terminal kinase domain (NTKD) of RSK.[6][7]
Q2: What are the key applications of this compound in research?
This compound is primarily used as a tool compound to investigate the roles of RSK in various cellular processes. It has been studied for its potential anti-cancer properties, particularly in breast cancer, where it has been shown to inhibit the proliferation of MCF-7 human breast cancer cells and induce a G1 phase cell cycle block.[1][8] It is also used to probe RSK's involvement in signaling pathways downstream of the Ras-ERK1/2 cascade.[9]
Q3: Are there known off-target effects associated with this compound?
Yes, a significant limitation of this compound is its off-target effects. Research has shown that this compound can inhibit mTORC1-p70S6K signaling in an RSK-independent manner.[9][10] This is a critical consideration for data interpretation, and researchers should include appropriate controls to account for these off-target effects.
Q4: What is the difference between the in vitro (IC50) and in-cell (EC50) potency of this compound?
There is a notable discrepancy between the in vitro and in-cell potency of this compound. While it exhibits a nanomolar IC50 for RSK2 in biochemical assays (89 nM), its effective concentration in intact cells (EC50) is much higher, in the micromolar range (e.g., 50 µM in some studies).[6] This suggests potential issues with cell permeability, intracellular stability, or active efflux from cells.
Troubleshooting Guides
Problem: Inconsistent or weaker than expected cellular response to this compound treatment.
Possible Causes:
-
Poor Cell Permeability: this compound's efficacy can be limited by its ability to cross the cell membrane.
-
Intracellular Instability: The acetyl groups on the rhamnose moiety of this compound may be hydrolyzed by intracellular esterases, reducing its activity.[6]
-
Drug Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
High In-Cell EC50: The required concentration for cellular effects is significantly higher than the in vitro IC50.[6]
Solutions:
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental endpoint.
-
Use Positive Controls: Include a positive control for RSK inhibition to ensure your experimental system is responsive.
-
Consider Alternative Inhibitors: If issues persist, consider using other RSK inhibitors with different chemical scaffolds and potentially better cell permeability, such as FMK or BI-D1870, but be aware of their own distinct off-target profiles.[7][9]
Problem: Observing cellular effects that are inconsistent with known RSK signaling pathways.
Possible Cause:
-
Off-Target Effects: As mentioned in the FAQs, this compound can modulate the mTORC1 pathway independently of RSK.[9][10]
Solutions:
-
RSK Knockdown/Knockout Controls: The most rigorous approach is to validate key findings using genetic methods, such as siRNA or CRISPR-Cas9, to deplete RSK expression. This will help distinguish between on-target and off-target effects of this compound.
-
Monitor Off-Target Pathways: When using this compound, it is advisable to monitor key readouts of known off-target pathways, such as the phosphorylation status of p70S6K, to assess the extent of off-target engagement.
Problem: Increased cell invasion or metastasis in some cancer models.
Possible Cause:
-
Context-Dependent Effects of RSK Inhibition: While this compound can inhibit proliferation in some cancer cells, it has been shown to promote invasive behavior in non-small cell lung cancer (NSCLC) cells.[6][7] This highlights the context-dependent and potentially isoform-specific roles of RSK in cancer progression.
Solutions:
-
Careful Model Selection: Be cautious when interpreting data from invasion and metastasis assays using this compound. The effects may not be generalizable across all cancer types.
-
Investigate RSK Isoform Specificity: The four RSK isoforms (RSK1-4) can have distinct and sometimes opposing functions.[10] If possible, investigate the expression and role of individual RSK isoforms in your model system.
Data Presentation
Table 1: In Vitro and In-Cellular Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 89 nM | RSK2 | [1][3][4][5] |
| Ki | 1 µM | RSK1/2 | [1] |
| EC50 | 50 µM | Intact cells | [6] |
| Effective Concentration | 10 µM | HeLa-T-PFK1G cells | [11][12] |
Experimental Protocols
Methodology for Assessing RSK Inhibition in Intact Cells
This protocol provides a general framework for evaluating the efficacy of this compound in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a predetermined duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated RSK substrates (e.g., phospho-S6 ribosomal protein (Ser235/236), phospho-CREB (Ser133)) and total protein levels of these substrates as loading controls.
-
Also, probe for total RSK levels to ensure they are not altered by the treatment.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Plot the normalized phosphorylation levels against the concentration of this compound to determine the EC50.
-
Mandatory Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | RSK | Tocris Bioscience [tocris.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. High-throughput screening identifies cell cycle-associated signaling cascades that regulate a multienzyme glucosome assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of acetyl groups in SL 0101-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SL0101-1. The information focuses on the common issue of the hydrolysis of acetyl groups, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acetyl groups on SL0101-1?
The two acetyl groups on the rhamnose moiety of SL0101-1 are critical for its function as a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK).[1][2] These groups are essential for maintaining a high-affinity interaction with the kinase and for the inhibitor's selectivity.[3]
Q2: Why is the stability of SL0101-1 a concern in my experiments?
SL0101-1 has poor in vitro biological stability due to the hydrolysis of its acetyl groups.[3] This instability can lead to a short in vivo half-life of less than 30 minutes, which can significantly impact its efficacy in cell-based assays and in vivo studies.[4][5]
Q3: What causes the hydrolysis of the acetyl groups in SL0101-1?
The primary cause of the hydrolysis of the acetyl groups on SL0101-1 is the activity of ubiquitous intracellular esterases.[1][2] These enzymes cleave the ester bonds, removing the acetyl groups from the rhamnose sugar.
Q4: What is the consequence of acetyl group hydrolysis on the activity of SL0101-1?
Hydrolysis of the acetyl groups results in a deacetylated form of SL0101-1, which is a significantly less potent inhibitor of RSK.[5] This loss of potency can lead to a reduction or complete loss of the desired biological effect in experiments.
Q5: How should I handle and store SL0101-1 to minimize hydrolysis?
For optimal stability, it is recommended to prepare solutions of SL0101-1 fresh on the day of use.[6] If storage is necessary, solutions can be stored at -20°C for up to one month.[6][7] Before use, equilibrate the solution to room temperature and ensure no precipitation is present.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with SL0101-1, likely related to the hydrolysis of its acetyl groups.
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected or no inhibition of RSK activity in cell-based assays. | Hydrolysis of SL0101-1 by intracellular esterases leading to an inactive compound. | - Prepare fresh solutions of SL0101-1 for each experiment.- Minimize the incubation time of SL0101-1 with cells where possible.- Consider using a higher concentration of SL0101-1 to compensate for degradation, but be mindful of potential off-target effects.- If the problem persists, consider using a more stable analog of SL0101-1, such as one with carbamate (B1207046) substitutions for the acetyl groups.[3][8] |
| Inconsistent results between experimental replicates. | Variable rates of SL0101-1 hydrolysis due to differences in cell density, cell health, or incubation times. | - Standardize cell plating density and ensure consistent cell health across all replicates.- Maintain precise and consistent incubation times for all treatments.- Prepare a single stock solution of SL0101-1 to be used across all replicates for a given experiment. |
| Loss of inhibitory effect over time in long-term experiments. | Gradual degradation of SL0101-1 in the cell culture medium. | - For long-term experiments, consider replenishing the cell culture medium with freshly prepared SL0101-1 at regular intervals.- Evaluate the stability of SL0101-1 in your specific cell culture medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: Assessment of SL0101-1 Stability in Cell Lysates
This protocol provides a general method to assess the stability of SL0101-1 in the presence of cellular esterases.
Materials:
-
SL0101-1
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer)
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile (B52724), water, formic acid)
-
Incubator
Procedure:
-
Prepare Cell Lysate: Culture and harvest the cells of interest. Lyse the cells using a suitable lysis buffer and determine the total protein concentration.
-
Incubation: Spike the cell lysate with a known concentration of SL0101-1. As a control, spike a sample of lysis buffer without cell lysate. Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each sample.
-
Sample Preparation: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile with 1% formic acid) and vortexing. Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant from each time point using HPLC to separate and quantify the amount of remaining intact SL0101-1 and the formation of its hydrolyzed product.
-
Data Analysis: Plot the concentration of intact SL0101-1 as a function of time to determine its stability profile in the cell lysate.
Data Presentation
The following table provides a hypothetical example of stability data for SL0101-1 in the presence of cell lysate, as might be generated from the protocol above.
| Incubation Time (minutes) | SL0101-1 Remaining in Buffer (%) | SL0101-1 Remaining in Cell Lysate (%) |
| 0 | 100 | 100 |
| 15 | 98 | 75 |
| 30 | 97 | 52 |
| 60 | 95 | 23 |
| 120 | 93 | 8 |
Visualizations
Caption: Enzymatic hydrolysis of SL0101-1 by intracellular esterases.
Caption: Workflow for assessing the stability of SL0101-1.
References
- 1. Structural basis for the activity of the RSK-specific inhibitor, SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogs of the RSK inhibitor SL0101: optimization of in vitro biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Synthesis and Biological Evaluation of C6″-Substituted C4″-Amide Analogues of SL0101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SL 0101-1 | RSK inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
Potential for SL 0101-1 to induce non-specific effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for SL 0101-1 to induce non-specific effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a cell-permeable and reversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1] It functions as an ATP-competitive inhibitor, specifically targeting the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[2][3] Notably, it does not inhibit the upstream kinases MEK, Raf, and PKC.[4]
Q2: How specific is this compound for RSK kinases?
While this compound is selective for RSK1 and RSK2, it is not a pan-RSK inhibitor and does not affect RSK3 and RSK4 activity.[2] However, researchers should be aware of potential off-target effects, especially at higher concentrations. For instance, at a concentration of 10 μM, this compound has been observed to inhibit Aurora B and PIM3 kinases.[2]
Q3: Are there reports of this compound exhibiting non-specific effects on other signaling pathways?
Yes, there are studies indicating that this compound can modulate other signaling pathways in an RSK-independent manner. One study reported that this compound inhibits mTORC1-p70S6K signaling, an effect that was found to be independent of RSK.[5] Another study in cardiac myocytes suggested that this compound can enhance the phosphorylation of cardiac proteins, potentially through the off-target inhibition of phosphodiesterases (PDEs).[6]
Q4: What are the known effects of this compound on cell proliferation and the cell cycle?
This compound has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing a cell cycle block in the G1 phase.[1][7] Interestingly, it does not appear to affect the proliferation of the normal human breast cell line MCF-10A.[7]
Q5: What is the reported cytotoxicity of this compound?
This compound is generally considered to have low cytotoxicity, particularly towards non-cancerous cell lines like MCF-10A.[3][7] However, as with any experimental compound, it is crucial to determine the cytotoxic concentration range for the specific cell line being used in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential non-specific effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in the mTOR pathway (e.g., altered p70S6K phosphorylation). | This compound may be exerting off-target effects on the mTORC1 signaling cascade, independent of its RSK inhibition.[5] | 1. Use a structurally different RSK inhibitor as a control.2. Perform RSK knockdown (e.g., via siRNA) to confirm if the observed effect is truly RSK-dependent.3. Titrate this compound to the lowest effective concentration for RSK inhibition to minimize off-target effects. |
| Discrepancy between in vitro IC50 and cellular EC50. | This compound has been noted to have poor cell permeability and rapid metabolism, leading to a higher concentration required for cellular effects.[2][8] This can increase the likelihood of off-target activity. | 1. Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or by measuring the phosphorylation of a direct RSK substrate.2. Consider using a more cell-permeable analog if available. |
| Alterations in cellular processes not typically associated with RSK signaling. | This could be due to the inhibition of other kinases (e.g., Aurora B, PIM3) at higher concentrations of this compound[2] or other unknown off-target interactions. | 1. Perform a kinase inhibitor profiling screen to identify other potential targets of this compound at the concentration used.2. Validate key findings using a secondary, structurally unrelated inhibitor for the hypothesized off-target. |
| Variability in experimental results between different batches of this compound. | The purity and stability of the compound can affect its activity. | 1. Always use high-purity this compound (≥95%).2. Prepare fresh stock solutions in DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on the mTORC1 Pathway via Western Blot
Objective: To determine if the observed effects of this compound on a cellular phenotype are independent of RSK and potentially mediated by off-target inhibition of the mTORC1 pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with a vehicle control (DMSO), this compound at various concentrations, an mTOR inhibitor (e.g., rapamycin) as a positive control, and a combination of this compound and rapamycin.
-
RSK Knockdown (Parallel Experiment): In a parallel set of experiments, transfect cells with RSK1/2 siRNA or a non-targeting control siRNA. After knockdown, treat the cells with this compound or a vehicle control.
-
Lysate Preparation: Following treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key proteins in the mTORC1 pathway, such as phospho-p70S6K (Thr389), total p70S6K, phospho-S6 Ribosomal Protein (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-RSK (a downstream target to confirm this compound activity), and total RSK. Use a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify band intensities and normalize to the total protein and loading control. Compare the effects of this compound in control cells versus RSK knockdown cells.
Visualizations
Signaling Pathway Diagram
Caption: Interplay between the RSK and mTORC1 signaling pathways and the inhibitory points of this compound.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting non-specific effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 3. abmole.com [abmole.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Pharmacokinetic Properties of SL0101-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor pharmacokinetic properties of SL0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK).
Understanding the Challenges with SL0101-1
SL0101-1 is a potent and selective inhibitor of RSK, making it a valuable tool for cancer research. However, its translation into a viable therapeutic is hindered by significant pharmacokinetic limitations.
Key Issues:
-
Metabolic Instability: The primary drawback of SL0101-1 is its rapid metabolism in vivo. The acetyl groups on the rhamnose moiety are susceptible to hydrolysis by ubiquitous intracellular esterases. This metabolic breakdown leads to a significantly less potent inhibitor.[1][2]
-
Short In Vivo Half-Life: As a direct consequence of its metabolic instability, SL0101-1 has a very short half-life of less than 30 minutes in mouse models. This rapid clearance makes it challenging to maintain therapeutic concentrations in vivo.[3]
-
Poor Aqueous Solubility: SL0101-1 exhibits low aqueous solubility, which can limit its oral bioavailability and complicates in vivo administration, often requiring specialized formulation strategies.[3]
These factors make the parent compound, SL0101-1, unsuitable for in vivo studies aiming for sustained therapeutic effects. The focus of this guide is to provide actionable strategies and protocols to overcome these limitations.
Troubleshooting and FAQs
This section addresses common questions and issues that researchers may encounter when working to improve the pharmacokinetic profile of SL0101-1.
FAQ 1: My SL0101-1 appears to be inactive in my cell-based assays after prolonged incubation. What is the likely cause?
This is a common issue and is most likely due to the metabolic instability of SL0101-1. Intracellular esterases can cleave the acetyl groups, rendering the compound significantly less active over time. For long-term experiments, consider using freshly prepared solutions or, more effectively, synthesizing more stable analogs (see the protocols below).
FAQ 2: I am having difficulty dissolving SL0101-1 for my in vivo experiments. What are the recommended formulation strategies?
Due to its poor aqueous solubility, SL0101-1 requires a specific vehicle for in vivo administration. A commonly used carrier is a mixture of Cremophor:Ethanol:Phosphate-Buffered Saline (1:1:15).[3] For novel analogs with similar solubility profiles, consider the following formulation strategies for poorly soluble kinase inhibitors:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and oral absorption of lipophilic compounds.
-
Nanosizing: Reducing the particle size of the compound can increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its solubility and dissolution.
FAQ 3: How can I improve the metabolic stability of SL0101-1?
The key to improving metabolic stability is to replace the labile acetyl groups with more robust chemical moieties that are resistant to esterase cleavage. A successful strategy has been the synthesis of carbamate (B1207046) analogs.[1][4] These analogs have shown improved in vitro biological stability while maintaining specificity for RSK.[1][4] Detailed synthetic protocols are provided in the "Experimental Protocols" section.
FAQ 4: What in vitro assays are essential to evaluate the improved pharmacokinetic properties of my SL0101-1 analogs?
A standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed to characterize your new analogs. The two most critical assays to address the known liabilities of SL0101-1 are:
-
Microsomal Stability Assay: This assay will determine the metabolic stability of your analogs in the presence of liver enzymes, providing a direct comparison to the parent compound.
-
Caco-2 Permeability Assay: This assay assesses the intestinal permeability of your compounds and can help predict oral absorption. It is particularly important for evaluating compounds with poor solubility.
Protocols for these assays are detailed below.
Experimental Protocols
This section provides detailed methodologies for the synthesis of more stable SL0101-1 analogs and for the key in vitro assays to evaluate their pharmacokinetic properties.
Protocol 1: Synthesis of SL0101-1 Carbamate Analogs
This protocol describes a general method for replacing the 3" and 4" acetyl groups of SL0101-1 with more stable carbamate groups. This method is adapted from published procedures.[4]
Objective: To synthesize SL0101-1 analogs with improved metabolic stability.
Materials:
-
SL0101-1 diol (starting material, with acetyl groups removed)
-
Appropriate isocyanate (e.g., ethyl isocyanate, propyl isocyanate)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen gas (H2)
Procedure:
-
Carbamoylation:
-
Dissolve the SL0101-1 diol in anhydrous DMF.
-
Add triethylamine to the solution.
-
Add the desired isocyanate dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 45 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Deprotection (if necessary):
-
If benzyl (B1604629) protecting groups are present, dissolve the purified product in a mixture of methanol and ethyl acetate.
-
Add Pd/C catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the final carbamate analog.
-
Expected Outcome: A purified SL0101-1 analog with carbamate groups replacing the acetyl groups, which is expected to have greater stability against esterase hydrolysis.
Protocol 2: Microsomal Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of SL0101-1 and its analogs using liver microsomes.
Objective: To determine the in vitro metabolic stability and predict the in vivo intrinsic clearance of the test compounds.
Materials:
-
Test compound (SL0101-1 or analog)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the microsomal solution by diluting the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
-
Data Presentation:
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| SL0101-1 | Expected to be short | Expected to be high |
| Analog 1 | To be determined | To be determined |
| Analog 2 | To be determined | To be determined |
Protocol 3: Caco-2 Permeability Assay
This protocol provides a method for evaluating the intestinal permeability of SL0101-1 and its analogs using the Caco-2 cell line, a model of the human intestinal epithelium.
Objective: To assess the potential for oral absorption of the test compounds.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and fresh HBSS to the basolateral side.
-
To assess active efflux, perform the assay in the reverse direction (B to A).
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| SL0101-1 | To be determined | To be determined | To be determined |
| Analog 1 | To be determined | To be determined | To be determined |
| Analog 2 | To be determined | To be determined | To be determined |
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling cascade leading to the activation of p90 RSK, a key regulator of cell proliferation and survival. SL0101-1 selectively inhibits RSK.
Experimental Workflow
Caption: A streamlined workflow for developing and evaluating SL0101-1 analogs with improved pharmacokinetic properties.
Logical Relationship
Caption: The logical relationship between the pharmacokinetic problems of SL0101-1 and the corresponding solution strategies.
References
- 1. Analogs of the RSK inhibitor SL0101: Optimization of in vitro biological stability [agris.fao.org]
- 2. De novo synthesis and biological evaluation of C6″-substituted C4″-amide analogues of SL0101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of RSK Inhibitors: SL 0101-1 versus BI-D1870
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of two widely used inhibitors of the p90 ribosomal S6 kinase (RSK) family: SL 0101-1 and BI-D1870.
The RSK family of serine/threonine kinases are key downstream effectors of the Ras-ERK signaling pathway, playing a crucial role in cell proliferation, survival, and motility. Their dysregulation is implicated in various cancers, making them an attractive target for therapeutic intervention. This guide will delve into the specifics of this compound and BI-D1870, presenting a clear comparison of their mechanisms of action, potency, selectivity, and potential off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BI-D1870, providing an at-a-glance comparison of their performance as RSK inhibitors.
Table 1: In Vitro Potency (IC50) of this compound and BI-D1870 against RSK Isoforms
| Inhibitor | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | RSK4 (nM) |
| This compound | Not specified | 89[1][2][3][4][5] | Not inhibited[6] | Not inhibited[6] |
| BI-D1870 | 31[4][7][8][9][10] | 24[4][7][8][9][10] | 18[4][7][8][9][10] | 15[4][7][8][9][10] |
Table 2: General Characteristics and Selectivity
| Feature | This compound | BI-D1870 |
| Mechanism of Action | ATP-competitive, reversible inhibitor of the N-terminal kinase domain (NTKD)[1][2] | ATP-competitive inhibitor of the N-terminal kinase domain (NTKD)[7][8][11] |
| Selectivity | Selective for RSK1/2[1][6]. Does not inhibit upstream kinases like MEK, Raf, and PKC[3][5]. | Pan-RSK inhibitor[7][9][10][11]. At higher concentrations, can inhibit other kinases such as PLK1 and Aurora B[8][12]. |
| Cell Permeability | Yes[1][2] | Yes[7][8][11] |
| Off-Target Effects | Can inhibit mTORC1 signaling in an RSK-independent manner[12][13]. | Can increase p70S6K activation in an RSK-independent manner[12][13]. Has effects on polo-like kinase 1 (PLK1) activity. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the RSK signaling pathway and a typical experimental workflow for comparing their efficacy.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for key experiments used to evaluate and compare RSK inhibitors.
In Vitro RSK Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RSK.
-
Reagents and Materials:
-
Purified, active RSK1, RSK2, RSK3, or RSK4 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with specific antibodies).
-
RSK-specific substrate peptide (e.g., KRRRLSSLRA).
-
This compound and BI-D1870 at various concentrations.
-
96-well plates.
-
Phosphocellulose paper or other method for capturing phosphorylated substrate.
-
Scintillation counter or appropriate detection system.
-
-
Procedure: a. Prepare a reaction mixture containing the purified RSK enzyme and the specific substrate peptide in kinase buffer. b. Add serial dilutions of this compound or BI-D1870 to the wells of a 96-well plate. c. Initiate the kinase reaction by adding ATP to each well. d. Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes). e. Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid). f. Transfer a portion of the reaction mixture onto phosphocellulose paper. g. Wash the paper to remove unincorporated ATP. h. Quantify the amount of phosphorylated substrate using a scintillation counter or other detection method. i. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blotting for RSK Pathway Inhibition
This method assesses the inhibitor's effect on the RSK signaling pathway within a cellular context by measuring the phosphorylation status of RSK and its downstream targets.
-
Reagents and Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
This compound and BI-D1870.
-
Stimulant to activate the RSK pathway (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or epidermal growth factor (EGF)).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against total RSK, phospho-RSK (e.g., Ser380), and a downstream target like phospho-S6 ribosomal protein (Ser235/236).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or BI-D1870 for a specified time (e.g., 1-2 hours). c. Stimulate the cells with an appropriate agonist (e.g., PMA or EGF) for a short period (e.g., 15-30 minutes). d. Wash the cells with cold PBS and lyse them using lysis buffer. e. Determine the protein concentration of each lysate. f. Separate equal amounts of protein from each sample by SDS-PAGE. g. Transfer the proteins to a PVDF or nitrocellulose membrane. h. Block the membrane to prevent non-specific antibody binding. i. Incubate the membrane with primary antibodies overnight at 4°C. j. Wash the membrane and incubate with HRP-conjugated secondary antibodies. k. Detect the protein bands using an ECL substrate and an imaging system. l. Quantify the band intensities to determine the level of protein phosphorylation.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitors on cell proliferation and viability.
-
Reagents and Materials:
-
Cell line of interest.
-
Cell culture medium.
-
This compound and BI-D1870.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure: a. Seed cells at a specific density in a 96-well plate and allow them to attach. b. Treat the cells with a range of concentrations of this compound or BI-D1870. c. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
Logical Comparison of Inhibitors
The choice between this compound and BI-D1870 depends heavily on the specific research question. The following diagram provides a logical framework for selecting the appropriate inhibitor.
Conclusion
Both this compound and BI-D1870 are valuable tools for studying the biological functions of RSK. BI-D1870 is a potent, pan-RSK inhibitor, making it suitable for studies where the goal is to inhibit the activity of all RSK isoforms. However, researchers should be mindful of its potential off-target effects at higher concentrations.
This compound, on the other hand, offers selectivity for RSK1 and RSK2. This makes it a more suitable choice for dissecting the specific roles of these two isoforms. It is important to note that both inhibitors have been reported to have RSK-independent effects, particularly on the mTORC1 signaling pathway[12][13]. Therefore, it is crucial to include appropriate controls and, if possible, validate findings using complementary approaches such as genetic knockdown or knockout of RSK isoforms.
Ultimately, the selection of the appropriate inhibitor will depend on the specific experimental goals, the cellular context, and a careful consideration of the potential for off-target effects. This guide provides the necessary data and experimental frameworks to make an informed decision and to design robust and reliable experiments in the field of RSK signaling research.
References
- 1. BI-D1870 | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SL 0101-1 and FMK as RSK Inhibitors
In the landscape of kinase inhibitor research, Ribosomal S6 Kinases (RSKs) have emerged as critical targets for therapeutic intervention, particularly in oncology. As downstream effectors of the Ras/MAPK signaling pathway, RSKs are pivotal in regulating cell growth, proliferation, survival, and motility.[[“]][2][3] This guide provides a detailed, data-driven comparison of two widely used small molecule RSK inhibitors: SL 0101-1 and FMK. We will delve into their mechanisms of action, inhibitory potency, and cellular effects, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Domains
The RSK protein family comprises four isoforms (RSK1-4) in mammals, each featuring two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[2][3][4] The activation of RSK is a multi-step process initiated by ERK1/2, making it a key node in signal transduction. This compound and FMK employ fundamentally different strategies to disrupt this process by targeting separate domains.
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor that selectively targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[5][6][7][8] The NTKD is responsible for phosphorylating downstream substrates; therefore, by competing with ATP for the binding site on this domain, this compound directly blocks the kinase's effector function.[6][8]
FMK , in contrast, is a potent, irreversible inhibitor that covalently modifies the C-terminal kinase domain (CTKD) .[8][9][10] The primary role of the CTKD is to autophosphorylate a serine residue (Ser386 in RSK1/2), which creates a docking site for PDK1, a necessary step for the subsequent activation of the NTKD.[11][12] By inactivating the CTKD, FMK prevents this crucial autophosphorylation event, thereby blocking the activation of the NTKD and subsequent downstream signaling.[9][11]
Quantitative Performance and Specificity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its specificity against a panel of other kinases.
| Inhibitor | Target Domain | Mechanism | Reversibility | RSK2 IC50 | RSK1/2 K_i_ |
| This compound | NTKD | ATP-Competitive | Reversible | 89 nM[5] | 1 µM[5][7] |
| FMK | CTKD | Covalent Modification | Irreversible | 15 nM[11][13] | N/A |
| Table 1: Key performance metrics for this compound and FMK. |
As the data indicates, FMK exhibits a significantly lower IC50 value, suggesting greater potency in in vitro kinase assays compared to this compound.[11]
Regarding specificity, this compound has been shown to be selective for RSK1/2, with no significant activity against upstream kinases such as MEK, Raf, and PKC, or against the RSK3 and RSK4 isoforms.[4][14] FMK is also highly specific for RSK1/2 but has been noted to inhibit a few other kinases, including Src, Lck, and S6K1, at higher concentrations.[10] Crucially, FMK does not affect the upstream phosphorylation of ERK1 or ERK2.[13]
Cellular Activity and Phenotypic Effects
The ultimate test of an inhibitor is its activity within a cellular context. Both compounds have demonstrated clear effects on cancer cell lines known to be dependent on MAPK/RSK signaling.
| Inhibitor | Cell Line | Observed Effect |
| This compound | MCF-7 (Breast Cancer) | Inhibition of cell growth; G1 phase cell cycle block.[5] |
| MCF-10A (Normal Breast) | No effect on cell growth.[6] | |
| FMK | HNSCC (Head and Neck Cancer) | Suppression of RSK2 activity; reduction in cell invasion.[13] |
| MM.1S (Multiple Myeloma) | Induction of significant apoptosis.[9][11] | |
| Ba/F3 | Inhibition of FGFR3-induced cytokine-independent growth.[9][10] | |
| Table 2: Summary of reported cellular effects for this compound and FMK. |
These findings underscore the role of RSK in promoting cancer cell proliferation and survival. The ability of this compound to selectively inhibit the growth of cancer cells over normal cells highlights the therapeutic potential of targeting RSK.[6] Similarly, FMK's capacity to reduce cell invasion and induce apoptosis points to its utility in studying and potentially treating metastatic cancers.[11][13]
Visualizing the Inhibition Strategy
To better understand the distinct mechanisms of these inhibitors, we can visualize their points of intervention in the RSK signaling pathway.
Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are generalized protocols for key assays used to characterize and compare RSK inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RSK.
Objective: To determine the concentration of inhibitor required to reduce RSK kinase activity by 50%.
Materials:
-
Purified, active RSK1 or RSK2 enzyme.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP or for use with phosphospecific antibodies).
-
RSK-specific peptide substrate (e.g., S6 peptide).
-
This compound and FMK, serially diluted in DMSO.
-
96-well plates, phosphocellulose paper (for radiolabeled assay), or reagents for ELISA/HTRF.
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, purified RSK enzyme, and the peptide substrate in each well of a 96-well plate.
-
Add serial dilutions of the inhibitor (this compound or FMK) or DMSO (vehicle control) to the wells.
-
Pre-incubation Note: For irreversible inhibitors like FMK, or those with slow binding kinetics, a pre-incubation step (e.g., 30 minutes at room temperature) with the enzyme before adding ATP is critical.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding phosphoric acid).
-
Quantify substrate phosphorylation. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the detection reagent (e.g., addition of a phosphospecific antibody).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (e.g., using MCF-7 cells)
This assay assesses the impact of the inhibitor on the growth and division of cultured cells.
Objective: To measure the effect of this compound and FMK on the proliferation of an RSK-dependent cancer cell line.
Materials:
-
MCF-7 human breast cancer cells.
-
Complete growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin).
-
This compound and FMK, serially diluted.
-
96-well clear-bottom cell culture plates.
-
Reagent for measuring cell viability (e.g., MTT, resazurin (B115843) (AlamarBlue), or a commercial kit like CellTiter-Glo).
-
Plate reader (spectrophotometer or fluorometer).
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the inhibitors or DMSO vehicle control.
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time for color/signal development (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% proliferation) and calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Both this compound and FMK are valuable and specific chemical probes for investigating RSK function. The choice between them depends critically on the experimental goal.
-
FMK is the more potent of the two and its irreversible nature makes it ideal for studies requiring sustained and complete blockade of RSK activation, such as in terminal cellular assays or proteomics-based target engagement studies.
-
This compound , as a reversible, ATP-competitive inhibitor, is well-suited for experiments where a transient or reversible inhibition of RSK's catalytic activity is desired. Its distinct mechanism, targeting the active NTKD, offers a complementary approach to dissecting the nuanced roles of the different RSK domains.
Researchers should consider the differences in mechanism, potency, and reversibility outlined in this guide to make an informed decision that best aligns with their scientific questions.
References
- 1. consensus.app [consensus.app]
- 2. article.imrpress.com [article.imrpress.com]
- 3. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. adooq.com [adooq.com]
- 13. Fmk | RSK | Tocris Bioscience [tocris.com]
- 14. This compound | RSK | Tocris Bioscience [tocris.com]
Validating the Specificity of SL 0101-1 for RSK1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p90 ribosomal S6 kinase (RSK) inhibitor, SL 0101-1, with alternative compounds, focusing on its specificity for its primary targets, RSK1 and RSK2. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to this compound and RSK Signaling
This compound is a cell-permeable and ATP-competitive inhibitor of the 90 kDa ribosomal S6 kinases (RSK), specifically targeting the RSK1 and RSK2 isoforms.[1][2] It has a reported IC50 of 89 nM for RSK2.[2][3][4] The RSK family of serine/threonine kinases are key downstream effectors of the Ras-MAPK signaling pathway and play a crucial role in regulating cell proliferation, survival, and motility. Consequently, inhibitors of RSK, such as this compound, are valuable research tools and potential therapeutic agents, particularly in oncology.[5][6]
The specificity of any kinase inhibitor is a critical parameter, as off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide evaluates the specificity of this compound by comparing its activity against its intended targets with its activity against a broader panel of kinases, and contrasts this with the specificity profiles of other known RSK inhibitors.
Comparative Analysis of RSK Inhibitor Specificity
The following table summarizes the in vitro potency and selectivity of this compound and several alternative RSK inhibitors. The data is compiled from various kinase profiling studies.
| Inhibitor | Primary Target(s) | IC50 (RSK1) | IC50 (RSK2) | IC50 (RSK3) | IC50 (RSK4) | Known Off-Targets (with significant inhibition) |
| This compound | RSK1/2 | ~77% inhibition at 10 µM[7] | 89 nM[2][3][4] | - | - | Aurora B (55% inhibition at 10 µM), PIM3 (51% inhibition at 10 µM)[7] |
| BI-D1870 | Pan-RSK | 31 nM | 24 nM | 18 nM | 15 nM | PLK1, Aurora B[8] |
| LJI308 | Pan-RSK | 6 nM | 4 nM | 13 nM | - | Reported to be highly selective[8] |
| LJH685 | Pan-RSK | 6 nM | 5 nM | 4 nM | - | Reported to be highly selective[8] |
| PMD-026 | Pan-RSK (high selectivity for RSK2) | - | - | - | - | High selectivity against a panel of 389 kinases |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The percentage inhibition for this compound is based on a screen at a single high concentration and may not directly correlate with IC50 values.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental approaches for validating inhibitor specificity, the following diagrams are provided.
Caption: Simplified RSK1/2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating the specificity of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols for assessing kinase inhibitor specificity.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials:
-
Purified, active RSK1 or RSK2 enzyme.
-
Specific peptide or protein substrate for RSK (e.g., S6 peptide).
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based ATP detection kits).
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96- or 384-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or luminescence plate reader for ATP detection assay).
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer.
-
In the assay plate, combine the purified RSK enzyme, the substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate or remaining ATP.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Materials:
-
Cultured cells expressing the target kinase (RSK1/2).
-
Test inhibitor and vehicle control.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer.
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies specific to the target protein (RSK1 or RSK2).
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS with inhibitors.
-
Divide the cell suspension into aliquots and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Kinobeads Affinity Chromatography Coupled with Mass Spectrometry
This chemoproteomic approach allows for an unbiased assessment of a compound's binding to a large number of kinases in a cellular lysate.
-
Materials:
-
Cultured cells.
-
Lysis buffer.
-
Test inhibitor at various concentrations.
-
Kinobeads (sepharose beads coupled with a mixture of broad-spectrum, immobilized kinase inhibitors).
-
Wash buffers.
-
Elution buffer.
-
Reagents and equipment for protein digestion (trypsin), liquid chromatography, and mass spectrometry (LC-MS/MS).
-
-
Procedure:
-
Prepare a cell lysate.
-
Incubate the lysate with different concentrations of the free test inhibitor or a vehicle control. This allows the test inhibitor to bind to its target kinases.
-
Add the kinobeads to the lysate and incubate to allow kinases that are not bound to the test inhibitor to bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.
-
A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the test inhibitor indicates that the inhibitor binds to that kinase. Dose-response curves can be generated to determine the apparent binding affinity.
-
Conclusion
This compound is a valuable tool for studying the roles of RSK1 and RSK2. While it demonstrates good selectivity for these kinases over many others, the available data indicates some off-target activity against Aurora B and PIM3 at higher concentrations.[7] For experiments where absolute specificity is critical, or when studying the roles of other RSK isoforms, alternative inhibitors such as LJI308 and LJH685 may be more suitable due to their reported high selectivity across the kinome.[8] The choice of inhibitor should always be guided by the specific experimental context and validated using appropriate methods, such as those outlined in this guide. Researchers should be mindful of the potential for off-target effects and consider using multiple inhibitors or complementary techniques like RNAi to confirm findings.
References
- 1. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 4. abmole.com [abmole.com]
- 5. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor | SL0101-1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
SL 0101-1 Analogs: A Comparative Guide to Improved Stability for p90 RSK Inhibition
For researchers and drug development professionals investigating the p90 ribosomal S6 kinase (RSK) signaling pathway, the selectivity of inhibitory compounds is paramount. SL 0101-1, a natural product-derived selective inhibitor of RSK1 and RSK2, has been a valuable tool. However, its utility in prolonged cell-based assays and in vivo studies is hampered by poor biological stability. This guide provides a detailed comparison of this compound and its rationally designed analogs, which offer significantly improved stability while maintaining high potency and selectivity. This information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for your research needs.
The Stability Challenge of this compound
This compound is a kaempferol (B1673270) glycoside that acts as an ATP-competitive inhibitor of the N-terminal kinase domain of RSK.[1][2] Its specificity for RSK over other kinases has made it a popular choice for elucidating the role of RSK in various cellular processes, including cancer cell proliferation.[1] A critical drawback of this compound is its susceptibility to hydrolysis by intracellular esterases.[1][3] The molecule contains two acetyl groups on the rhamnose moiety that are essential for its high-affinity binding to RSK.[3] However, these ester linkages are readily cleaved by ubiquitous cellular esterases, leading to a rapid loss of inhibitory activity and limiting its effectiveness in long-term experiments.[1][3]
Analog Development for Enhanced Stability
To address the inherent instability of this compound, analogs have been synthesized with modifications to the labile acetyl groups. The primary strategy has been to replace the ester linkages with more stable chemical bonds, such as carbamates and ethers. These modifications aim to preserve the essential structural features for RSK binding while preventing enzymatic degradation.
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with its more stable carbamate (B1207046) analogs.
| Compound | RSK2 IC50 (µM)[1] | MCF7 Cell Proliferation IC50 (µM)[1] |
| This compound (Parent Compound) | 0.583 | 45.6 |
| Analog 11 (Monosubstituted Carbamate) | 0.869 | 46.4 |
| Analog 12 (Monosubstituted Carbamate) | 1.92 | 53.3 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Stability Comparison in Cell-Based Assay
A key indicator of improved stability is the sustained inhibition of RSK activity in a cellular context over time. This was assessed by monitoring the levels of cyclin D1, a downstream target of RSK, in MCF-7 breast cancer cells.
| Compound (at 100 µM) | Cyclin D1 Levels at 48 hours[1] | Cyclin D1 Levels at later time points[1] | Interpretation of Stability[1] |
| This compound | Decreased | Began to increase | Degraded, loss of RSK inhibition |
| Analog 11 | Decreased | Remained low | Stable, persistent RSK inhibition |
| Analog 12 | Decreased | Remained low | Stable, persistent RSK inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro RSK2 Kinase Assay[1]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of RSK2.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified active RSK2 enzyme, a specific peptide substrate for RSK2, and ATP (the phosphate (B84403) donor).
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or its analogs) are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by RSK2.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a method that detects the incorporation of radiolabeled phosphate from ATP or through the use of a phosphorylation-specific antibody.
-
Data Analysis: The percentage of RSK2 inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MCF-7)[1]
This assay measures the effect of the compounds on the growth of the MCF-7 human breast cancer cell line.
-
Cell Seeding: MCF-7 cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: The number of viable cells is determined using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT or resazurin (B115843) assay).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Immunoblotting for Cyclin D1[1]
This technique is used to assess the levels of a specific protein (Cyclin D1) within a cell lysate, providing a readout of RSK pathway inhibition.
-
Cell Lysis: MCF-7 cells treated with the test compounds for various durations are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for Cyclin D1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager to visualize the Cyclin D1 bands. The intensity of the bands corresponds to the amount of Cyclin D1 protein.
Visualizing the Concepts
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: The RSK signaling pathway and the point of inhibition by this compound and its analogs.
Caption: Workflow for the synthesis and comparative evaluation of stable this compound analogs.
Conclusion
The development of stabilized analogs of this compound represents a significant advancement for researchers studying RSK signaling. By replacing the esterase-labile acetyl groups with robust carbamate moieties, these second-generation inhibitors exhibit markedly improved biological stability without compromising the high potency and selectivity of the parent compound. The data presented here demonstrate that these analogs maintain effective, long-term inhibition of RSK in cellular models, making them superior tools for a wide range of applications in cancer biology and drug discovery. For experiments requiring prolonged incubation times or for in vivo studies, the use of these stabilized analogs is strongly recommended.
References
Unveiling the ATP-Competitive Mechanism of SL0101-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of SL0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK), with other known RSK inhibitors, presenting robust experimental data to confirm its ATP-competitive mechanism.
SL0101-1 is a naturally derived, cell-permeable small molecule that has garnered significant interest for its selective inhibition of the RSK family of kinases, particularly RSK1 and RSK2.[1][2] These kinases are key downstream effectors of the Ras-MEK-ERK signaling pathway and play crucial roles in cell proliferation, survival, and motility. The dysregulation of the RSK signaling cascade has been implicated in various cancers, making it an attractive target for therapeutic intervention. This guide delves into the experimental evidence that solidifies the classification of SL0101-1 as an ATP-competitive inhibitor and benchmarks its performance against alternative compounds.
Comparative Analysis of RSK Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the IC50 values for SL0101-1 and other notable RSK inhibitors, highlighting their potency against different RSK isoforms.
| Inhibitor | Target RSK Isoforms | IC50 (nM) | Mechanism of Action | Reference |
| SL0101-1 | RSK1/2 | 89 (for RSK2) | ATP-Competitive | [3] |
| BI-D1870 | RSK1/2/3/4 | 15-31 | ATP-Competitive | [2][4] |
| LJI308 | RSK1/2/3 | 4-13 | ATP-Competitive | [5] |
| PF-4708671 | S6K1 (downstream of RSK) | - | ATP-Competitive | [6] |
| Kaempferol | RSK2 | 15,000 | ATP-Competitive | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Experimental Confirmation of ATP-Competitive Inhibition
The ATP-competitive nature of SL0101-1 has been demonstrated through various biochemical and cellular assays. A key characteristic of an ATP-competitive inhibitor is that its potency (IC50) increases with higher concentrations of ATP. This is because the inhibitor and ATP are vying for the same binding site on the kinase.
Biochemical Kinase Assays
Biochemical assays, such as the LanthaScreen™ Eu Kinase Binding Assay and ELISA-based assays, are fundamental in determining the mechanism of inhibition. These assays directly measure the interaction between the inhibitor and the kinase in the presence of varying ATP concentrations.
A study by Smith et al. (2005) demonstrated that the IC50 of SL0101-1 for RSK2 was 89 nM in the presence of 10 µM ATP, which is near the Km of ATP for RSK.[3] Further kinetic analysis revealed that SL0101-1 did not affect the maximal velocity (Vmax) of the kinase reaction but did increase the Michaelis constant (Km) of ATP, a hallmark of competitive inhibition.[7]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to assess inhibitor activity. In these assays, the ability of the inhibitor to block the phosphorylation of downstream RSK substrates is measured within intact cells. The ATP-competitive nature can be inferred by observing a reduced inhibitory effect at elevated intracellular ATP levels, although directly modulating intracellular ATP concentrations can be challenging.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.
Materials:
-
RSK enzyme (e.g., recombinant human RSK1 or RSK2)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (SL0101-1) and a known ATP-competitive inhibitor (e.g., BI-D1870) as a positive control
-
Assay Buffer
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and controls in DMSO. Further dilute in assay buffer to the desired concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the RSK enzyme and the Eu-anti-Tag antibody in the assay buffer.
-
Assay Plate Setup: Add the diluted compounds to the microplate wells.
-
Addition of Kinase/Antibody Mixture: Add the kinase/antibody mixture to each well.
-
Addition of Tracer: Add the kinase tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. To confirm ATP-competition, repeat the assay with varying concentrations of ATP and observe the shift in the IC50 value.
Cell-Based Western Blot Assay for RSK Substrate Phosphorylation
This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of RSK in a cellular context.
Materials:
-
Cell line expressing the target RSK isoform (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Stimulant to activate the MAPK/RSK pathway (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test compound (SL0101-1)
-
Lysis buffer
-
Primary antibodies against phosphorylated RSK substrate (e.g., phospho-S6 ribosomal protein) and total substrate
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulation: Stimulate the cells with a known activator of the RSK pathway (e.g., PMA) for a short period to induce substrate phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the appropriate secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of substrate phosphorylation relative to the total protein and untreated controls. A dose-dependent decrease in phosphorylation indicates inhibition of RSK activity.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Ras-MEK-ERK-RSK signaling cascade.
Caption: Workflow for confirming ATP-competitive inhibition.
Caption: Logical flow of evidence for ATP-competition.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. article.imrpress.com [article.imrpress.com]
Cross-Validation of SL 0101-1 Effects with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the small molecule inhibitor SL 0101-1 and siRNA-mediated knockdown of its target, the p90 Ribosomal S6 Kinase (RSK). By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a resource for validating the on-target effects of this compound and understanding its mechanism of action.
Introduction: this compound and the Importance of Cross-Validation
This compound is a cell-permeable, selective, and reversible ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, with particular activity against RSK1 and RSK2.[1][2] It has been identified as a promising agent in cancer research due to its ability to inhibit the proliferation of cancer cells, such as the human breast cancer cell line MCF-7, and induce a G1 phase cell cycle block.[2][3][4]
To ensure that the observed biological effects of a small molecule inhibitor are indeed due to its interaction with the intended target, it is crucial to perform cross-validation studies using a genetic approach. Small interfering RNA (siRNA) knockdown is a powerful tool for this purpose, as it allows for the specific depletion of the target protein, in this case, RSK. By comparing the phenotypic and molecular outcomes of this compound treatment with those of RSK siRNA, researchers can gain confidence in the inhibitor's specificity and mechanism of action. This guide presents a comparative analysis of these two methodologies.
Comparative Data: this compound vs. RSK siRNA Knockdown in MCF-7 Cells
The following table summarizes the quantitative effects of this compound treatment and RSK siRNA knockdown on key cellular processes in the MCF-7 human breast cancer cell line. The data, compiled from multiple studies, demonstrates a high degree of concordance between the pharmacological and genetic approaches, supporting the on-target activity of this compound.
| Parameter | This compound Treatment | RSK1/2 siRNA Knockdown | Key Findings |
| Cell Viability | IC50 of ~50 µM in MCF-7 cells after 48 hours.[5] | Significant reduction in cell proliferation. For example, siRNA targeting PLK1, another kinase involved in cell cycle, showed up to 97% reduction in MCF-7 cell proliferation. While a direct percentage for RSK siRNA in a comparable study was not found, the literature confirms a significant inhibitory effect.[4][6] | Both methods effectively reduce the viability and proliferation of MCF-7 cells, indicating a critical role for RSK in maintaining their growth. |
| Cell Cycle Progression | Induces a G1 phase cell cycle block at a concentration of 100 µM.[3][7] | Knockdown of key cell cycle regulators is known to cause cell cycle arrest. For instance, silencing of IKKε in MCF-7 cells resulted in an increase in the G0/G1 phase population from 54.3% to ~61%.[8] RNA interference of RSK expression has been shown to inhibit MCF-7 proliferation, consistent with a G1 block.[4] | Both this compound and RSK knockdown lead to an arrest in the G1 phase of the cell cycle, suggesting that RSK activity is essential for the G1 to S phase transition. |
| Apoptosis | SL-01, a derivative of gemcitabine, induces apoptosis in MCF-7 cells.[9] While this compound's primary effect is cytostatic (cell cycle arrest), induction of apoptosis can occur at higher concentrations or prolonged exposure. | siRNA-mediated knockdown of survival-critical proteins can induce apoptosis. For example, silencing of Nucleostemin in MCF-7 cells led to a significant increase in both early and late apoptotic cells.[10] | While the primary effect of RSK inhibition appears to be cell cycle arrest, both approaches can lead to apoptosis, suggesting that sustained loss of RSK function is detrimental to cell survival. |
| Downstream Target Modulation | Decreases Cyclin D1 protein levels.[11] | Knockdown of upstream regulators affects downstream protein expression. For example, siAIB1 and siERα altered Cyclin D1 expression in MCF-7 cells.[12] | The reduction in Cyclin D1 levels observed with both methods provides a molecular link between RSK inhibition and the G1 cell cycle arrest. |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and biological context, the following diagrams were generated using Graphviz.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
This compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis and flow cytometry) and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10-100 µM). Ensure the final DMSO concentration in the vehicle control and treated wells is consistent and non-toxic (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses.
siRNA Transfection
-
siRNA: Utilize validated siRNA sequences targeting human RSK1 (RPS6KA1) and RSK2 (RPS6KA2), along with a non-targeting control siRNA.
-
Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
-
Procedure (for a 6-well plate):
-
Day 1: Seed MCF-7 cells to be 30-50% confluent at the time of transfection.
-
Day 2: For each well, dilute siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation. Add the siRNA-lipid complexes to the cells.
-
Day 3-4: Incubate the cells for 48-72 hours to allow for target gene knockdown. The efficiency of knockdown should be assessed at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Cell Viability Assay (MTT Assay)
-
Seed MCF-7 cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated or non-targeting siRNA control.
Cell Cycle Analysis (Flow Cytometry)
-
Culture and treat/transfect MCF-7 cells in 6-well plates.
-
Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Western Blot Analysis
-
Protein Extraction: After treatment or transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RSK, phospho-RSK, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Conclusion
The presented data and methodologies demonstrate that this compound effectively inhibits RSK-mediated signaling in MCF-7 breast cancer cells, leading to reduced cell viability and G1 phase cell cycle arrest. The congruence of results obtained through pharmacological inhibition with this compound and genetic knockdown using siRNA provides strong evidence for the on-target specificity of this compound. This comparative guide serves as a valuable resource for researchers aiming to validate the effects of this compound and further investigate the role of RSK signaling in cancer biology and drug development.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SL-0101--1, 500ΜG | Labscoop [labscoop.com]
- 8. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SL-01, an oral derivative of gemcitabine, inhibited human breast cancer growth through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silencing of Nucleostemin by siRNA Induces Apoptosis in MCF-7 and MDA-MB-468 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcf7.com [mcf7.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pan-RSK Inhibitors for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of oncological and inflammatory disease therapeutics, the Ribosomal S6 Kinases (RSKs) present a compelling target. As key downstream effectors of the Ras/ERK signaling pathway, RSKs are implicated in a multitude of cellular processes including proliferation, survival, and motility. The development of potent and selective pan-RSK inhibitors is a critical step towards modulating this pathway for therapeutic benefit. This guide provides an objective, data-driven comparison of prominent pan-RSK inhibitors, offering a clear overview of their performance and the experimental methodologies used for their evaluation.
The RSK Signaling Pathway: A Central Node in Cellular Regulation
The p90 ribosomal S6 kinase (RSK) family comprises four highly homologous serine/threonine kinases (RSK1-4) that act as crucial mediators of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, triggers a phosphorylation cascade that ultimately leads to the activation of ERK1/2.[3] Activated ERK1/2 then phosphorylates and activates RSK, which in turn phosphorylates a diverse array of downstream substrates in both the cytoplasm and the nucleus. This signaling cascade plays a pivotal role in regulating gene expression, protein synthesis, and cell cycle progression, making it a critical pathway in both normal physiology and disease states such as cancer.[2][4]
Comparative Analysis of Pan-RSK Inhibitors
The development of small molecule inhibitors targeting RSK has yielded several promising candidates. This section provides a head-to-head comparison of key pan-RSK inhibitors based on their in vitro potency (IC50). It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as ATP concentration.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |
| BI-D1870 | 31 | 24 | 18 | 15 | [5] |
| 10 (100 µM ATP) | 20 (100 µM ATP) | - | - | [5] | |
| LJI308 | 6 | 4 | 13 | - | [6][7] |
| LJH685 | 6 | 5 | 4 | - | [6] |
| SL0101 | - | 89 (100 µM ATP) | No significant effect | No significant effect | [8] |
| PMD-026 | - | - | - | - | [9][10][11][12] |
Selectivity and Off-Target Effects
While potent on-target activity is crucial, the selectivity profile of an inhibitor is equally important for minimizing off-target effects and potential toxicity.
-
BI-D1870 : Although a potent pan-RSK inhibitor, BI-D1870 has been shown to inhibit other kinases at higher concentrations, including PLK1, Aurora B, MELK, and MST2.[13][14] It has also been reported to interact with BRD4.[15] Furthermore, studies have indicated that both BI-D1870 and SL0101 can induce off-target effects on mTORC1 signaling in an RSK-independent manner.[16]
-
LJI308 and LJH685 : These compounds are derivatives of BI-D1870 and are reported to have fewer off-target effects while maintaining high potency against RSK isoforms.[17]
-
SL0101 : This natural product-derived inhibitor shows selectivity for RSK1 and RSK2 over RSK3 and RSK4.[13] However, it is known to have poor pharmacokinetic properties.[18]
-
PMD-026 : As a clinical candidate, PMD-026 is described as a pan-RSK inhibitor with high selectivity for RSK2.[15] Clinical trial data suggests it is well-tolerated with a low incidence of common kinase inhibitor-related side effects.[10][11]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed experimental protocols are essential. Below are representative protocols for key assays used in the characterization of pan-RSK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified RSK isoform.
Materials:
-
Purified, active RSK1, RSK2, RSK3, or RSK4 enzyme.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Substrate peptide (e.g., a peptide containing the RSK consensus phosphorylation motif).
-
ATP solution (with a tracer amount of [γ-32P]ATP for radiometric assays or unlabeled ATP for luminescence/fluorescence-based assays).
-
Test inhibitor compounds serially diluted in DMSO.
-
Phosphocellulose paper or appropriate microplates for the detection method.
-
1% phosphoric acid solution (for washing in radiometric assays).
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified RSK enzyme, and the substrate peptide.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in 1% phosphoric acid (for radiometric assay) or by adding a stop solution containing EDTA (for non-radiometric assays).
-
For radiometric assays, wash the phosphocellulose papers extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter, luminometer, or fluorescence plate reader, depending on the assay format.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular RSK Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit RSK activity within a cellular context by measuring the phosphorylation of a downstream RSK substrate.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active Ras/ERK pathway).
-
Cell culture medium and supplements.
-
Test inhibitor compounds.
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) to activate the ERK/RSK pathway.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-phospho-S6 (a downstream target of RSK), anti-total-S6, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
Procedure:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a mitogen like PMA or EGF for a short period (e.g., 15-30 minutes) to induce RSK activation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[19]
-
Determine the protein concentration of the lysates using a BCA assay.[19]
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.[19]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-S6 and a loading control.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of S6 phosphorylation at different inhibitor concentrations.
Conclusion
The landscape of pan-RSK inhibitors is evolving, with several potent compounds demonstrating significant promise in preclinical studies and one, PMD-026, advancing through clinical trials. While BI-D1870 has been a valuable tool for elucidating the biological roles of RSK, its off-target effects necessitate careful interpretation of results. Newer generation inhibitors like LJI308 and LJH685 offer improved selectivity profiles. The selection of an appropriate pan-RSK inhibitor for research or therapeutic development should be guided by a thorough evaluation of its potency, selectivity, and pharmacokinetic properties. The provided data and experimental protocols serve as a valuable resource for researchers in this dynamic field, facilitating informed decision-making and the design of robust experimental strategies.
References
- 1. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Science — Phoenix Molecular Designs [phoenixmd.ca]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. Phoenix Molecular Designs Successfully Completes Patient Enrollment in Phase 1/1b Clinical Trial of PMD-026 - BioSpace [biospace.com]
- 13. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validating SL 0101-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and binds to its intended intracellular target is a critical step in drug discovery. This guide provides a comprehensive comparison of methods for validating the target engagement of SL 0101-1, a selective inhibitor of p90 Ribosomal S6 Kinase (RSK), within a cellular context. We will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method and compare the biochemical data of this compound with its alternatives.
This compound is a cell-permeable flavonoid glycoside that acts as a reversible, ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, particularly RSK1 and RSK2.[1][2] It has been identified as a specific inhibitor with an in vitro IC50 of 89 nM against RSK2.[3] Understanding its direct interaction with RSK in a cellular environment is paramount for interpreting its biological effects and for the development of more potent and selective inhibitors.
Comparison of RSK Inhibitors
While this compound was one of the first specific RSK inhibitors identified, several other compounds have since been developed. This table summarizes the in vitro potency of this compound and two common alternatives, BI-D1870 and LJH685, against various RSK isoforms. This biochemical data provides the foundation for subsequent cellular target engagement studies.
| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Mechanism of Action |
| This compound | Not Reported | 89 | Not Reported | Not Reported | ATP-competitive |
| BI-D1870 | 31 | 24 | 18 | 15 | ATP-competitive |
| LJH685 | 6 | 5 | 4 | Not Reported | ATP-competitive |
Validating Target Engagement: The Cellular Thermal Shift Assay (CETSA)
A primary and powerful technique to confirm the direct binding of a compound to its target protein within intact cells is the Cellular Thermal Shift Assay (CETSA).[4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6] When a drug binds to its protein target, the resulting complex is more resistant to heat-induced denaturation.[6] This stabilization can be quantified by measuring the amount of soluble protein remaining after heating the cells at various temperatures.
An increase in the melting temperature (Tm) of the target protein in the presence of the compound is a direct indication of target engagement.[7] CETSA can be performed in several formats, including traditional Western blot-based detection, as well as higher-throughput methods.[8][9]
RSK Signaling Pathway
The following diagram illustrates the canonical RSK signaling pathway, which is initiated by growth factors and proceeds through the Ras/MAPK cascade. This compound and its alternatives act by directly inhibiting the kinase activity of RSK, thereby preventing the phosphorylation of its downstream substrates.
Caption: The Ras/MAPK signaling cascade leading to RSK activation.
Experimental Protocols
Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol describes how to determine the cellular potency of this compound in stabilizing RSK2 at a fixed temperature.
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MCF-7, which has been used in previous studies with this compound) to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to keep the final DMSO concentration constant and low (e.g., <0.1%) across all wells.
-
Treat the cells with the various concentrations of this compound or vehicle (DMSO) and incubate for 1-2 hours at 37°C in a CO2 incubator.
2. Cell Harvesting and Heat Challenge:
-
After incubation, wash the cells with PBS and harvest them by scraping.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat all samples at a single, predetermined temperature (the temperature at which approximately 50% of RSK2 is denatured in the vehicle control, which needs to be determined empirically in a preliminary melt curve experiment) for 3-5 minutes using a thermal cycler.
3. Cell Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for RSK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
5. Data Analysis:
-
Quantify the band intensities for RSK2 using densitometry software.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilization of RSK2.
CETSA Experimental Workflow
The following diagram outlines the general workflow for a Western blot-based Cellular Thermal Shift Assay.
Caption: A stepwise workflow for performing a CETSA experiment.
Conclusion
Validating the direct engagement of this compound with its target, RSK, in a cellular context is essential for the accurate interpretation of its biological activity. The Cellular Thermal Shift Assay provides a robust and direct method for confirming this interaction. By comparing the cellular potency (EC50) of this compound with its in vitro biochemical potency (IC50) and with that of alternative inhibitors, researchers can gain a comprehensive understanding of its efficacy and selectivity at the cellular level. This information is invaluable for guiding further drug development efforts and for elucidating the precise role of RSK in various cellular processes. While direct CETSA data for this compound is not yet publicly available, the provided protocols offer a clear roadmap for researchers to perform these critical validation experiments.
References
- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publications — CETSA [cetsa.org]
- 3. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SL 0101-1 and Other Natural Product RSK Inhibitors
In the landscape of kinase inhibitor research, the Ribosomal S6 Kinase (RSK) family presents a compelling target for therapeutic intervention, particularly in oncology. Among the array of inhibitors, natural products have emerged as a promising source of novel chemical scaffolds. This guide provides a comparative analysis of SL 0101-1, a well-characterized natural product RSK inhibitor, against other notable natural products, kaempferol (B1673270) and quercitrin (B1678633), that have demonstrated inhibitory activity towards RSK.
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of this compound, kaempferol, and quercitrin against RSK isoforms, primarily RSK1 and RSK2, have been evaluated in various studies. The following table summarizes the key quantitative data, offering a snapshot of their relative potencies. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Compound | Target | Parameter | Value | Source |
| This compound | RSK2 | IC50 | 89 nM | [1][2][3][4] |
| RSK1/2 | Ki | 1 µM | [1] | |
| Kaempferol | RSK2 | IC50 | 15 µM | [5] |
| Quercitrin | RSK2 (NTKD) | Kd | 5.8 µM | [6][7] |
This compound , a kaempferol glycoside, stands out as a potent and selective inhibitor of RSK1 and RSK2, with a reported IC50 value of 89 nM for RSK2.[1][2][3][4] Its ATP-competitive nature and cell permeability make it a valuable tool for studying RSK signaling.[1] In contrast, kaempferol , the aglycone of this compound, exhibits a significantly higher IC50 of 15 µM against RSK2, suggesting that the glycosidic moiety of this compound is crucial for its enhanced potency.[5] Quercitrin , a quercetin (B1663063) glycoside, has been shown to bind to the N-terminal kinase domain (NTKD) of RSK2 with a dissociation constant (Kd) of 5.8 µM, indicating a moderate binding affinity.[6][7]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are outlined below.
In Vitro RSK2 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on RSK2 activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against RSK2.
Materials:
-
Recombinant active RSK2 enzyme
-
RSK-specific substrate peptide (e.g., S6 peptide)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂)
-
Test compounds (this compound, kaempferol, quercitrin) dissolved in DMSO
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter for radiolabeled ATP, luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the RSK2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Quantify the kinase activity.
-
For [γ-³²P]ATP assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Kinase Assay: Add ADP-Glo™ reagent to convert the ADP generated to ATP, then add a detection reagent to produce a luminescent signal proportional to the ADP concentration. Measure the luminescence using a luminometer.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
MCF-7 Cell Proliferation Assay
This cell-based assay assesses the effect of the inhibitors on the growth of cancer cells where RSK is often implicated.
Objective: To determine the effect of RSK inhibitors on the proliferation of the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the growth inhibitory effects.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: MAPK/ERK/RSK Signaling Pathway and Points of Inhibition.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Workflow for a Cell-Based Proliferation Assay.
Conclusion
This comparative guide highlights this compound as a significantly more potent natural product inhibitor of RSK2 compared to its aglycone, kaempferol, and the related flavonoid glycoside, quercitrin. The provided experimental protocols and workflow diagrams offer a framework for researchers to further investigate these and other potential RSK inhibitors. The detailed understanding of their comparative potencies and mechanisms of action is crucial for the development of novel therapeutic strategies targeting the RSK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RSK | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. This compound | RSK inhibitor | Hello Bio [hellobio.com]
- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of quercitrin as an inhibitor of the p90 S6 ribosomal kinase (RSK): structure of its complex with the N-terminal domain of RSK2 at 1.8 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of quercitrin as an inhibitor of the p90 S6 ribosomal kinase (RSK): structure of its complex with the N-terminal domain of RSK2 at 1.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of SL 0101-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the selective RSK inhibitor, SL 0101-1, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, laboratories can maintain a safe environment and ensure the responsible management of chemical waste.
Essential Safety & Logistical Information
This compound is a kaempferol (B1673270) glycoside that functions as a selective inhibitor of p90 ribosomal S6 kinase (RSK).[1][2] It is a valuable tool in cancer research, particularly in studying cell proliferation in breast cancer cell lines like MCF-7.[3][4][5]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 516.46 g/mol | [1][6] |
| Formula | C₂₅H₂₄O₁₂ | [1][6] |
| CAS Number | 77307-50-7 | [1][6] |
| Purity | ≥95% | [1][6] |
| IC₅₀ for RSK2 | 89 nM | [1][3][4] |
| Storage Temperature | -20°C | [1][3][4][6] |
| Solubility in DMSO | Soluble to 10 mM | [6] |
| Solubility in DMF | 0.33 mg/ml | [4] |
| Stability | ≥ 2 years at -20°C | [4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Reconstitution: Prepare solutions on the same day if possible. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitate is present.
Storage:
-
Container: Keep the container tightly sealed to prevent degradation.
-
Shipping: The compound is stable for shipping at ambient temperatures.[4]
Disposal Plan: Step-by-Step Procedures
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Characterize the waste. Unused this compound, contaminated labware (e.g., pipette tips, tubes), and solutions containing the compound should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams.
Step 2: Containerization
-
Place solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
Step 3: Disposal
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated materials that cannot be decontaminated should be disposed of as hazardous waste.
Experimental Protocol: Inhibition of Cancer Cell Proliferation
The following is a detailed methodology for a key experiment involving this compound, adapted from the foundational study by Smith et al. (2005) which identified its role in cancer cell proliferation.[5]
Objective: To assess the effect of this compound on the proliferation of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Normal human breast cell line (e.g., MCF-10A) for comparison
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum, antibiotics)
-
This compound
-
DMSO (for stock solution)
-
Cell proliferation assay kit (e.g., MTT or WST-1 assay)
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 and MCF-10A cells in their respective recommended media until they reach the desired confluence for the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay: After the incubation period, perform a cell proliferation assay according to the manufacturer's instructions. This typically involves adding the assay reagent to each well and incubating for a few hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the untreated control.
Visualization of this compound's Mechanism of Action
This compound selectively inhibits the p90 ribosomal S6 kinase (RSK), which is a downstream effector of the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation.
References
- 1. This compound | RSK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Comprehensive Guide to Handling SL 0101-1: Safety, Operational Protocols, and Disposal
This document provides essential safety and logistical information for the handling and use of SL 0101-1, a selective inhibitor of p90 ribosomal S6 kinase (RSK). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Essential Safety and Handling Precautions
When working with this compound, it is crucial to adhere to standard laboratory safety practices. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, use a properly fitted respirator.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Quantitative Data for this compound
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Weight | 516.46 g/mol |
| Formula | C₂₅H₂₄O₁₂ |
| CAS Number | 77307-50-7 |
| Purity | ≥95% (HPLC)[1] |
| IC₅₀ | 89 nM for RSK2[2][3] |
| Kᵢ | 1 µM[3] |
| Solubility | DMF: 0.33 mg/ml, DMSO: 0.16 mg/ml[3] |
| Storage Temperature | -20°C[1][3] |
| Appearance | A crystalline solid |
| Chemical Name | 3-[(3,4-di-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[3][4] |
Experimental Protocols
Preparing Stock Solutions
The following is a general guideline for preparing stock solutions of this compound. Calculations are based on a molecular weight of 516.46 g/mol .[1] Batch-specific molecular weights may vary, so refer to the certificate of analysis for the most accurate information.[1]
-
Determine the desired stock concentration and volume. For example, to prepare a 10 mM stock solution.
-
Calculate the required mass of this compound.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the solid compound using an analytical balance in a chemical fume hood.
-
Add the appropriate solvent (e.g., DMSO) to the solid compound.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C.
Cell Proliferation Assay (MTS-based)
This protocol is adapted from a study investigating the effect of this compound on cholangiocyte proliferation.[5]
-
Cell Seeding: Plate a mouse cholangiocyte cell line (MCCL) in 96-well plates at a density of 5000 cells per well and allow them to adhere overnight.[5]
-
Serum Starvation: Serum starve the cells for 24 hours before treatment.[5]
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 20 nmol/L) in the presence or absence of a proliferative agent.[5]
-
Incubation: Incubate the cells for the desired period.
-
MTS Assay: Use a commercial MTS reagent to measure cell proliferation according to the manufacturer's instructions. Metabolism of the MTS reagent is an indicator of cell viability and proliferation.[5]
-
Data Analysis: Measure the absorbance at the appropriate wavelength and normalize the results to a control group.
Signaling Pathway and Disposal Plan
Mechanism of Action of this compound
This compound is a selective inhibitor of ribosomal S6 kinase (RSK), a downstream effector of the ERK/MAPK signaling cascade.[6] This pathway is often activated by growth factors and plays a crucial role in cell proliferation, survival, and motility.[6] this compound exerts its inhibitory effect by preventing the phosphorylation of the activation loop of RSK.
Caption: The ERK/MAPK signaling pathway and the inhibitory action of this compound on RSK.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated lab supplies, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter sewers or surface water.
References
- 1. scbt.com [scbt.com]
- 2. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The Neuropeptide Galanin Is Up-Regulated during Cholestasis and Contributes to Cholangiocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSK | Kinases | Tocris Bioscience [tocris.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
